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Lsd1-IN-19

Cat. No.: B12409195
M. Wt: 554.7 g/mol
InChI Key: CLMKFAVBRRFUGX-UHFFFAOYSA-N
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Description

Lsd1-IN-19 is a useful research compound. Its molecular formula is C33H42N6O2 and its molecular weight is 554.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42N6O2 B12409195 Lsd1-IN-19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H42N6O2

Molecular Weight

554.7 g/mol

IUPAC Name

4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6-methoxy-7-phenylmethoxyquinazoline-2,4-diamine

InChI

InChI=1S/C33H42N6O2/c1-38(2)18-10-17-34-33-36-29-22-31(41-24-26-13-8-5-9-14-26)30(40-3)21-28(29)32(37-33)35-27-15-19-39(20-16-27)23-25-11-6-4-7-12-25/h4-9,11-14,21-22,27H,10,15-20,23-24H2,1-3H3,(H2,34,35,36,37)

InChI Key

CLMKFAVBRRFUGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OCC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

Lsd1-IN-19 discovery and synthesis process

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of the LSD1 Inhibitor GSK2879552

For Professionals in Research, and Drug Development

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GSK2879552, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

Discovery and Rationale

GSK2879552 was identified through a high-throughput screening of 2.5 million compounds as a potent inhibitor of LSD1.[1] It is an orally bioavailable, N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor that also exhibits LSD1 inhibitory activity.[1] The rationale for developing TCP-based derivatives stems from their ability to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to irreversible inhibition.[2]

Synthesis

The synthesis of GSK2879552 is a multi-step process that leverages both traditional organic chemistry and innovative biocatalysis. A key feature of the synthesis is the use of a directed evolution-derived imine reductase (IRED) for the asymmetric synthesis of a chiral amine intermediate. This biocatalytic reductive amination step allows for the production of the intermediate on a kilogram scale with high yield (84%), purity (99.9%), and enantiomeric excess (>99.7%).[3][4][5] The development of this enzymatic step was crucial for a more sustainable and efficient manufacturing process.[3]

Mechanism of Action

GSK2879552 is a mechanism-based, irreversible inhibitor of LSD1.[6] LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By inhibiting LSD1, GSK2879552 leads to an increase in global H3K4 methylation, which in turn alters gene expression, including the upregulation of tumor suppressor genes.[6] This ultimately results in the inhibition of cancer cell proliferation and differentiation.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2879552.

Table 1: In Vitro Activity

ParameterValueCell Lines/ConditionsReference
LSD1 IC₅₀24 nMBiochemical assay[1]
Average EC₅₀ (Cell Growth)137 ± 30 nM20 AML cell lines[8]

Table 2: In Vivo Efficacy (Xenograft Models)

ModelDosageTumor Growth InhibitionReference
NCI-H526 (SCLC)1.5 mg/kg, p.o. daily57%[9][10]
NCI-H1417 (SCLC)1.5 mg/kg, p.o. daily83%[9][10]

Signaling Pathways

GSK2879552, through its inhibition of LSD1, impacts several signaling pathways implicated in cancer. One notable pathway is the Wnt/β-catenin signaling cascade. In sorafenib-resistant hepatocellular carcinoma cells, GSK2879552 has been shown to decrease the transcription of Wnt antagonists, leading to a downregulation of β-catenin signaling.[9][10]

LSD1_Wnt_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GSK2879552 GSK2879552 LSD1 LSD1 GSK2879552->LSD1 inhibition GSK2879552->LSD1 H3K4me2 H3K4me2 (Active Promoters) LSD1->H3K4me2 demethylation LSD1->H3K4me2 Wnt_Antagonists Wnt Antagonist Genes (e.g., DKK1, SFRP1) H3K4me2->Wnt_Antagonists repression H3K4me2->Wnt_Antagonists beta_catenin_complex TCF/LEF/ β-catenin Complex Wnt_Antagonists->beta_catenin_complex inhibition Wnt_Antagonists->beta_catenin_complex Target_Genes Target Gene Expression beta_catenin_complex->Target_Genes activation beta_catenin_complex->Target_Genes Wnt_Signal Wnt Signal beta_catenin_destruction β-catenin Destruction Complex Wnt_Signal->beta_catenin_destruction inhibition Wnt_Signal->beta_catenin_destruction beta_catenin β-catenin beta_catenin_destruction->beta_catenin degradation beta_catenin_destruction->beta_catenin beta_catenin->beta_catenin_complex translocation beta_catenin->beta_catenin_complex

Caption: LSD1 inhibition by GSK2879552 impacts the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Proliferation Assay

The anti-proliferative effects of GSK2879552 are commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.[8]

  • Cell Seeding: Cancer cell lines (e.g., AML cell lines) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of GSK2879552 or vehicle control (e.g., DMSO) for a specified period (e.g., 6 or 10 days).[8]

  • Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and EC₅₀ values are calculated using a non-linear regression model.

Cell_Proliferation_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with GSK2879552 (serial dilution) seed_cells->treat_cells incubate Incubate for 6-10 days treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence analyze_data Analyze data and calculate EC₅₀ read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the anti-proliferative activity of GSK2879552.

Western Blotting

Western blotting is employed to analyze the protein levels of LSD1, its histone targets, and other proteins of interest.[9]

  • Cell Lysis: Cells treated with GSK2879552 or vehicle are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins (e.g., LSD1, H3K4me2, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The anti-tumor efficacy of GSK2879552 in a living organism is evaluated using xenograft models.[9][10]

  • Tumor Implantation: Human cancer cells (e.g., NCI-H526 or NCI-H1417) are subcutaneously injected into immunocompromised mice.[9][10]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. GSK2879552 is administered orally at a specified dose and schedule (e.g., 1.5 mg/kg daily).[9][10]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the vehicle control group.

Clinical Development

GSK2879552 entered Phase I clinical trials for the treatment of small cell lung cancer and acute myeloid leukemia.[11] However, the clinical development for SCLC was terminated due to a risk-benefit profile that did not support continuation.[12] Despite this, the development of GSK2879552 has provided valuable insights into the therapeutic potential and challenges of targeting LSD1 in cancer.

References

Lsd1-IN-19 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-19 is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document provides a detailed overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a technical resource for researchers in oncology and drug development. The information compiled herein includes its chemical identifiers, quantitative biological data, detailed experimental methodologies for its synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound, also referred to as compound 29 in foundational literature, is a pyridine-based small molecule. Its discovery has provided a valuable tool for probing the biological functions of LSD1 and for the development of novel anticancer therapeutics.[1]

Chemical Identifiers

IdentifierValue
IUPAC Name 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile
CAS Number 2983011-81-8
Molecular Formula C26H27N3O
SMILES Cc1ccc(cc1)c1nc(cc(c1OCCN1CCC(CC1)C)c1ccc(cc1)C#N)C

Physicochemical Properties

PropertyValue
Molecular Weight 413.52 g/mol
Melting Point Not reported
Solubility Not reported
pKa Not reported

Biological Activity

This compound is a highly potent inhibitor of the LSD1 enzyme and demonstrates significant anti-proliferative effects in various cancer cell lines.

Enzymatic Activity

ParameterValue (µM)Cell Line/System
Ki 0.108Recombinant Human LSD1
KD 0.068Recombinant Human LSD1

Cellular Activity

ParameterValue (µM)Cell LineIncubation Time
IC50 0.17THP-1 (Acute Myeloid Leukemia)72 hours
IC50 0.40MDA-MB-231 (Breast Cancer)72 hours

Mechanism of Action

This compound functions as a non-covalent inhibitor of LSD1. LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, removes methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9), as well as non-histone substrates. By inhibiting LSD1, this compound leads to an increase in histone methylation, thereby altering gene expression and inducing anti-proliferative effects in cancer cells.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone H3 Histone H3 LSD1 LSD1 Histone H3->LSD1 Substrate Methylated Histone H3 Methylated Histone H3 LSD1->Methylated Histone H3 Demethylation This compound This compound This compound->LSD1 Inhibits Gene Repression Gene Repression Methylated Histone H3->Gene Repression Leads to

Figure 1: Signaling pathway of this compound inhibiting LSD1-mediated histone demethylation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.

Synthesis of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

The synthesis of this compound involves a multi-step process. The following is a representative synthetic route based on the synthesis of structurally similar compounds.[2][3]

Materials:

  • Starting materials for the pyridine core synthesis

  • 4-Tolylboronic acid

  • 4-Cyanophenylboronic acid

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Trifluoromethanesulfonic anhydride

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Bases (e.g., K2CO3, NaH)

  • Solvents (e.g., Dioxane, DMF, DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Pyridine Core Formation: Synthesize a di-substituted pyridine core with appropriate functional groups for subsequent cross-coupling reactions.

  • Suzuki Cross-Coupling (Step 1): Couple the pyridine core with 4-tolylboronic acid in the presence of a palladium catalyst and a base to introduce the p-tolyl group.

  • Suzuki Cross-Coupling (Step 2): Couple the product from the previous step with 4-cyanophenylboronic acid under similar conditions to introduce the 4-cyanophenyl group.

  • Etherification: React the resulting intermediate with a protected piperidine derivative. For example, treat tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with a base like NaH, followed by reaction with the pyridine intermediate which has a suitable leaving group (e.g., a triflate).

  • Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Purification: Purify the final product using column chromatography on silica gel.

Synthesis_Workflow Start Start Pyridine_Core Pyridine Core Synthesis Start->Pyridine_Core Suzuki_1 Suzuki Coupling 1 (p-tolyl) Pyridine_Core->Suzuki_1 Suzuki_2 Suzuki Coupling 2 (4-cyanophenyl) Suzuki_1->Suzuki_2 Etherification Etherification with protected piperidine Suzuki_2->Etherification Deprotection Boc Deprotection Etherification->Deprotection Purification Column Chromatography Deprotection->Purification Final_Product This compound Purification->Final_Product

Figure 2: General synthetic workflow for this compound.

In Vitro LSD1 Enzyme Inhibition Assay (Amplex Red Method)

This assay is a fluorescence-based method to determine the inhibitory activity of compounds against LSD1.[4][5][6][7][8]

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 peptide substrate (e.g., H3 (1-21) K4me2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the LSD1 enzyme to each well, followed by the addition of the diluted this compound or DMSO (vehicle control). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the demethylation reaction by adding the LSD1 peptide substrate to each well. Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Detection: Add a detection mixture containing Amplex® Red reagent and HRP to each well. Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light. The H2O2 produced during the demethylation reaction reacts with Amplex® Red in the presence of HRP to produce the fluorescent product, resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme_Assay_Workflow Start Start Preparation Prepare Reagents: LSD1, Inhibitor, Substrate Start->Preparation Incubation_1 Incubate LSD1 and This compound Preparation->Incubation_1 Reaction Add Substrate and Incubate Incubation_1->Reaction Detection Add Amplex Red/HRP Reaction->Detection Measurement Measure Fluorescence Detection->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Figure 3: Experimental workflow for the in vitro LSD1 enzyme inhibition assay.

Cell Proliferation Assay (MTS/AlamarBlue)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.[9][10][11][12]

Materials:

  • MDA-MB-231 and THP-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTS or AlamarBlue® reagent

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed MDA-MB-231 or THP-1 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells like MDA-MB-231).

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add MTS or AlamarBlue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance/Fluorescence Measurement: Measure the absorbance (for MTS) at ~490 nm or fluorescence (for AlamarBlue®) at Ex/Em ~560/590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective non-covalent inhibitor of LSD1 with demonstrated anti-proliferative activity in cancer cell lines. The data and protocols presented in this guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and to guide the development of next-generation LSD1 inhibitors. Further studies are warranted to elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

An In-Depth Technical Guide to the Mechanism of Action of Lsd1-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-19 is a potent, selective, and non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, impact on cellular pathways, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts targeting LSD1.

Introduction to LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a crucial role in epigenetic regulation.[1] It primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), which are marks of active transcription.[1][2] LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2, marks associated with transcriptional repression, in the context of specific protein complexes such as the androgen receptor.[1][3]

LSD1 is a key component of several large multiprotein complexes, including the CoREST and NuRD complexes, which enhance its activity and substrate specificity.[1] Through its demethylase activity on both histone and non-histone substrates (e.g., p53, DNMT1, STAT3), LSD1 is involved in a wide range of cellular processes, including differentiation, proliferation, stemness, and epithelial-mesenchymal transition (EMT).[4][5] Its overexpression is implicated in the pathogenesis of numerous cancers, including leukemia and solid tumors, making it an attractive target for therapeutic intervention.[1]

This compound: A Non-Covalent Inhibitor of LSD1

This compound is a potent and selective, non-covalent inhibitor of LSD1.[6] Unlike covalent inhibitors that form a permanent bond with the FAD cofactor of LSD1, this compound reversibly binds to the enzyme, offering a different pharmacological profile.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against LSD1 has been determined through various biochemical and cellular assays.

ParameterValue (µM)Description
Ki 0.108Inhibitor constant, indicating the binding affinity to LSD1.
KD 0.068Dissociation constant, another measure of binding affinity.

Table 1: Biochemical Inhibitory Constants for this compound.

Cellular Antiproliferative Activity

This compound has demonstrated antiproliferative effects in cancer cell lines, highlighting its therapeutic potential.

Cell LineCancer TypeIC50 (µM, 72h)
THP-1 Acute Myeloid Leukemia0.17
MDA-MB-231 Breast Cancer0.40

Table 2: Cellular Antiproliferative Activity of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the demethylase activity of LSD1. By binding to the enzyme, it prevents the removal of methyl groups from histone and non-histone substrates.

Signaling Pathways Affected by this compound

Inhibition of LSD1 by this compound leads to the accumulation of H3K4me1/2 at the promoter regions of target genes, which in turn alters gene expression and affects downstream signaling pathways.

LSD1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects LSD1 LSD1 H3K4me2 H3K4me2 (Active Transcription) LSD1->H3K4me2 Demethylates Gene Target Genes (e.g., Tumor Suppressors) H3K4me2->Gene Activates Transcription Proliferation Cell Proliferation Gene->Proliferation Decreased Differentiation Cell Differentiation Gene->Differentiation Increased Apoptosis Apoptosis Gene->Apoptosis Increased Lsd1_IN_19 This compound Lsd1_IN_19->LSD1 Inhibits

Fig. 1: this compound Mechanism of Action

In leukemia cells like THP-1, LSD1 inhibition leads to the upregulation of myeloid differentiation markers.[1] In breast cancer cells such as MDA-MB-231, LSD1 has been shown to be involved in pathways regulating cell migration and invasion.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

LSD1 Enzymatic Inhibition Assay (Ki Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified LSD1. A common method is a coupled-enzyme assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[7]

Workflow:

LSD1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Peptide Substrate - this compound - HRP & Amplex Red Start->Prepare_Reagents Incubate Incubate LSD1, Substrate, and this compound Prepare_Reagents->Incubate Detect_Fluorescence Detect Fluorescence (Ex/Em: 530/590 nm) Incubate->Detect_Fluorescence Calculate_Ki Calculate Ki Value Detect_Fluorescence->Calculate_Ki End End Calculate_Ki->End

Fig. 2: LSD1 Enzymatic Assay Workflow

Protocol:

  • Reagent Preparation:

    • Recombinant human LSD1/CoREST complex is diluted in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20).

    • A biotinylated H3K4me2 peptide substrate is used.

    • This compound is serially diluted to various concentrations.

    • Horseradish peroxidase (HRP) and Amplex Red are prepared as per the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add LSD1 enzyme, H3K4me2 substrate, and varying concentrations of this compound.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Add the HRP and Amplex Red solution to each well.

    • Incubate for a further 15-30 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • The Ki value is calculated using the Cheng-Prusoff equation from the IC₅₀ values obtained at different substrate concentrations.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

MTT_Assay_Workflow Start Start Seed_Cells Seed THP-1 or MDA-MB-231 cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent and incubate for 4 hours Incubate_72h->Add_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Add_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Lsd1-IN-19: A Technical Guide to a Novel Non-Covalent LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator implicated in the pathogenesis of various cancers. Its role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) makes it a critical modulator of gene expression. The therapeutic potential of targeting LSD1 has prompted the development of numerous inhibitors. This technical guide provides an in-depth overview of Lsd1-IN-19, a potent, selective, and non-covalent inhibitor of LSD1. This document details its biochemical and cellular activity, the experimental protocols for its characterization, and its impact on relevant signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound has emerged as a significant tool compound for studying the biological functions of LSD1 and for the development of novel anticancer therapeutics. As a non-covalent inhibitor, this compound offers a distinct pharmacological profile compared to the more common covalent inhibitors, potentially leading to improved specificity and reduced off-target effects. This guide will explore the quantitative data supporting its potency and selectivity, provide detailed methodologies for its evaluation, and visualize its mechanistic context.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.

Table 1: Biochemical Activity of this compound

ParameterValueDescription
Ki 0.108 µMInhibitor constant, indicating the binding affinity to the LSD1 enzyme.[1]
KD 0.068 µMDissociation constant, another measure of binding affinity to the LSD1 enzyme.[1]

Table 2: Cellular Activity of this compound

Cell LineIC50 (72h)Cancer Type
THP-1 0.17 µMAcute Monocytic Leukemia[1]
MDA-MB-231 0.40 µMBreast Cancer[1]

Mechanism of Action and Signaling Pathways

This compound functions as a non-covalent inhibitor of LSD1, meaning it binds to the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, rather than forming a permanent covalent bond. This mode of inhibition can offer advantages in terms of specificity and safety.

The inhibition of LSD1 by this compound has significant downstream effects on various signaling pathways critical in cancer progression. LSD1 is known to regulate gene expression through the demethylation of H3K4me1/2, a mark associated with active enhancers and promoters. By inhibiting this activity, this compound can lead to the reactivation of tumor suppressor genes. Furthermore, LSD1 has been shown to be involved in the regulation of several key cancer-related pathways.

Key Signaling Pathways Influenced by LSD1 Inhibition:
  • Wnt/β-Catenin Pathway: LSD1 can activate this pathway by downregulating DKK1. Inhibition of LSD1 can lead to a reduction in the nuclear translocation of β-catenin and downregulation of its target genes like c-Myc.[2]

  • Notch Signaling Pathway: The interaction between LSD1 and the Notch signaling pathway is complex and can be context-dependent. In some cancers, LSD1 inhibition can activate the Notch pathway, leading to anti-tumor effects.[2]

  • Hypoxia-Inducible Factor 1α (HIF-1α) Pathway: LSD1 can stabilize HIF-1α, promoting the transcription of downstream targets like VEGF, which is involved in angiogenesis. Inhibition of LSD1 can destabilize HIF-1α, thereby inhibiting tumor growth and migration.[2][3]

  • Immune Checkpoint Regulation: LSD1 inhibition has been shown to increase the expression of immune checkpoint regulators, potentially enhancing the efficacy of immunotherapy.[3]

  • mTOR Signaling Pathway: In some cancer cells, LSD1 has been identified as a negative regulator of autophagy through the mTOR signaling pathway.[4]

The following diagram illustrates the general mechanism of LSD1 action and the points of intervention by an inhibitor like this compound.

LSD1_Mechanism cluster_nucleus Nucleus LSD1 LSD1 Enzyme H3K4me2 H3K4me2 (Active Chromatin) H3K4me1 H3K4me1 (Inactive Chromatin) Histone Histone H3 Tail Histone->H3K4me2 Methylation (by MLL/SET) H3K4me2->H3K4me1 Demethylation Gene_Expression Gene Expression H3K4me2->Gene_Expression Activation H3K4me1->Gene_Expression Repression Lsd1_IN_19 This compound Lsd1_IN_19->LSD1 Non-covalent Inhibition

Mechanism of LSD1 Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to determine the in vitro inhibitory potency of compounds against the LSD1 enzyme.

Principle: The assay measures the demethylation of a biotinylated monomethylated histone H3 lysine 4 (H3K4me1) peptide substrate by LSD1. The product, a non-methylated H3K4 peptide (H3K4me0), is detected by a specific antibody labeled with a Europium cryptate (donor). The biotinylated peptide is recognized by streptavidin conjugated to XL665 (acceptor). When the donor and acceptor are in close proximity (i.e., when the antibody binds to the demethylated peptide), a FRET signal is generated upon excitation. The intensity of the FRET signal is proportional to the amount of demethylated product.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3(1-21)K4me1 peptide substrate

  • Europium cryptate-labeled anti-H3K4me0 antibody

  • Streptavidin-XL665

  • Flavin adenine dinucleotide (FAD)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 384-well white plates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control).

  • Add the LSD1 enzyme to each well and pre-incubate on ice for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a mixture of the H3K4me1 peptide substrate and FAD.

  • Incubate the reaction at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the detection mix containing the anti-H3K4me0 antibody and streptavidin-XL665.

  • Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Measure the HTRF signal using a microplate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10^4.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value using a non-linear regression model.

HTRF_Workflow Start Prepare Reagents Add_Inhibitor Add this compound/ Vehicle to Plate Start->Add_Inhibitor Add_Enzyme Add LSD1 Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Mix (H3K4me1 + FAD) Pre_Incubate->Add_Substrate Enzymatic_Reaction Enzymatic Reaction (RT, 60 min) Add_Substrate->Enzymatic_Reaction Add_Detection Add Detection Mix Enzymatic_Reaction->Add_Detection Detection_Incubation Incubate (RT, 60 min) Add_Detection->Detection_Incubation Read_Plate Read HTRF Signal Detection_Incubation->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

HTRF Assay Workflow for LSD1 Inhibition.
Cell Viability Assay (MTS/MTT Assay)

This cellular assay is used to determine the anti-proliferative effect of this compound on cancer cell lines such as THP-1 and MDA-MB-231.

Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTS or MTT) by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • THP-1 or MDA-MB-231 cells

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well clear-bottom plates

  • This compound

  • MTS or MTT reagent

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells like MDA-MB-231) or stabilize (for suspension cells like THP-1) overnight.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of the inhibitor or vehicle control to the respective wells.

  • Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.

  • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_Cells Treat with this compound or Vehicle Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTS_MTT Add MTS/MTT Reagent Incubate_72h->Add_MTS_MTT Incubate_Formazan Incubate for Formazan Development Add_MTS_MTT->Incubate_Formazan Read_Absorbance Read Absorbance Incubate_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Cell Viability Assay Workflow.

Conclusion

This compound represents a promising non-covalent inhibitor of LSD1 with potent biochemical and cellular activity. Its distinct mechanism of action offers a valuable tool for dissecting the complex roles of LSD1 in cancer biology and provides a foundation for the development of novel epigenetic therapies. The data and protocols presented in this guide are intended to facilitate further research and application of this compound in the scientific community. As our understanding of the epigenetic landscape of cancer continues to grow, selective and well-characterized inhibitors like this compound will be indispensable for translating this knowledge into clinical benefits.

References

Preliminary In Vitro Profile of Lsd1-IN-19: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies of Lsd1-IN-19, a novel, non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The data presented herein is collated from publicly available scientific literature, offering insights into its enzymatic and cellular activity.

Core Efficacy and Potency Data

This compound, also referred to as compound 29 in its primary publication, has demonstrated potent and selective inhibition of the LSD1 enzyme and significant antiproliferative effects in various cancer cell lines. A summary of its key quantitative metrics is provided below, allowing for a comparative assessment of its in vitro profile.

ParameterValue (μM)Assay TypeNotes
Ki 0.108Enzymatic AssayCompetitive binding affinity to LSD1.
KD 0.068Binding AssayDissociation constant for LSD1 binding.

Table 1: this compound Enzymatic Inhibition and Binding Affinity.

Cell LineCancer TypeIC50 (μM) at 72hAssay Type
THP-1 Acute Myeloid Leukemia0.17Cell Viability Assay
MDA-MB-231 Breast Cancer0.40Cell Viability Assay

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines. [1]

Experimental Methodologies

The following sections detail representative experimental protocols for the key in vitro assays typically employed in the characterization of LSD1 inhibitors like this compound.

Disclaimer: The following are generalized protocols and may not reflect the exact methodologies used in the primary research for this compound, for which specific, detailed protocols were not publicly available.

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of test compounds.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT), recombinant human LSD1 enzyme, a suitable substrate (e.g., H3K4me2 peptide), and a detection reagent system (e.g., horseradish peroxidase and a fluorogenic substrate).

  • Compound Preparation : Serially dilute this compound in DMSO and then in assay buffer to the desired final concentrations.

  • Assay Procedure :

    • Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of LSD1 enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate.

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent system.

    • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay

This assay assesses the effect of this compound on the growth and viability of cancer cells.

  • Cell Culture : Maintain the desired cancer cell lines (e.g., THP-1, MDA-MB-231) in their recommended growth medium and conditions.

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 72 hours.

  • Viability Assessment :

    • Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the metabolic conversion of the reagent.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis : Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value by plotting the percent viability against the log concentration of this compound.

Visualized Workflows and Pathways

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays LSD1_Enzyme Recombinant LSD1 Inhibition_Assay Enzymatic Inhibition Assay LSD1_Enzyme->Inhibition_Assay Substrate H3K4me2 Peptide Substrate->Inhibition_Assay Lsd1_IN_19_Biochem This compound Lsd1_IN_19_Biochem->Inhibition_Assay Binding_Assay Binding Assay (e.g., SPR) Lsd1_IN_19_Biochem->Binding_Assay Ki_KD Determine Ki and KD Inhibition_Assay->Ki_KD Binding_Assay->Ki_KD Cancer_Cells Cancer Cell Lines (e.g., THP-1, MDA-MB-231) Proliferation_Assay Cell Proliferation Assay Cancer_Cells->Proliferation_Assay Lsd1_IN_19_Cell This compound Lsd1_IN_19_Cell->Proliferation_Assay IC50 Determine IC50 Proliferation_Assay->IC50

Fig. 1: Generalized experimental workflow for the in vitro characterization of this compound.

LSD1_PI3K_Akt_Pathway Lsd1_IN_19 This compound LSD1 LSD1 Lsd1_IN_19->LSD1 Inhibition PTEN PTEN LSD1->PTEN Repression PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

An In-depth Technical Guide to the Role of LSD1 Inhibitors in Histone Demethylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic modifier. While the specific compound "Lsd1-IN-19" is not characterized in publicly available scientific literature, this document will focus on the core principles of LSD1 inhibition, utilizing data from well-studied, representative inhibitors to illustrate the mechanisms, experimental evaluation, and cellular effects of this important class of molecules.

Introduction to LSD1 and Histone Demethylation

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered.[1] It plays a critical role in transcriptional regulation by removing methyl groups from specific lysine residues on histone tails. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1]

The demethylation of H3K4, a mark generally associated with active transcription, leads to gene repression.[1] Conversely, the removal of methyl groups from H3K9, a repressive mark, can result in gene activation, often in concert with nuclear receptors like the androgen receptor.[2] LSD1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), prostate cancer, and small-cell lung cancer, making it a prominent target for therapeutic intervention.[1][3] Pharmacological inhibition of LSD1 can induce differentiation, inhibit proliferation, and reduce the self-renewal capacity of cancer stem cells.[1][4]

Mechanism of Action of LSD1 and its Inhibition

LSD1 catalyzes the oxidative demethylation of its histone substrates. The process involves the transfer of a hydride from the methylated lysine to the FAD cofactor, generating an iminium cation intermediate and reduced FADH2. Molecular oxygen then reoxidizes FADH2 to FAD, producing hydrogen peroxide (H₂O₂) as a byproduct. The unstable iminium ion is subsequently hydrolyzed to release formaldehyde and the demethylated lysine.

LSD1 inhibitors can be broadly classified into two categories:

  • Irreversible (Covalent) Inhibitors: Many of these are based on a tranylcypromine scaffold. They form a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[5]

  • Reversible (Non-covalent) Inhibitors: These inhibitors bind to the active site or allosteric sites of the enzyme through non-covalent interactions.

The inhibition of LSD1 enzymatic activity leads to the accumulation of its substrates, primarily H3K4me2 and H3K9me2, at specific genomic loci, thereby altering gene expression programs that are crucial for cell fate decisions.

LSD1_Pathway cluster_0 Histone H3 Tail cluster_1 LSD1 Catalytic Cycle cluster_2 Products Histone ...K(me1/2)A... LSD1 LSD1-FAD (Active Enzyme) Histone->LSD1 Substrate Binding LSD1_FADH2 LSD1-FADH2 (Reduced Enzyme) Imine Iminium Intermediate LSD1->Imine Hydride Transfer LSD1_FADH2->LSD1 Re-oxidation H2O2 H₂O₂ Demethylated_Histone ...KA... Imine->Demethylated_Histone Hydrolysis Formaldehyde CH₂O H2O H₂O Inhibitor LSD1 Inhibitor (e.g., Iadademstat) Inhibitor->LSD1 Inhibition O2 O₂

Caption: LSD1-mediated histone demethylation pathway and point of inhibition.

Quantitative Data for Representative LSD1 Inhibitors

The potency of LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ). These values are determined through various in vitro enzymatic assays. Below is a summary of potency data for several well-characterized LSD1 inhibitors.

Inhibitor NameAlias(es)TypeTargetIC₅₀ (nM)Kᵢ (µM)Citation(s)
IadademstatORY-1001IrreversibleLSD112 - 18-[1][3][4]
GSK2879552-IrreversibleLSD1201.7[2][6][7]
BomedemstatIMG-7289IrreversibleLSD1--[8]
TranylcypromineTCPAIrreversibleLSD1/MAO20,700-[6]
SP-2509-ReversibleLSD113-[6]

Note: IC₅₀ values can vary depending on assay conditions (e.g., substrate concentration, enzyme concentration, assay format).

Experimental Protocols

Evaluating the efficacy and mechanism of LSD1 inhibitors requires a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and downstream effects.

These assays directly measure the enzymatic activity of purified LSD1 in the presence of an inhibitor.

4.1.1 Peroxidase-Coupled Fluorometric Assay (Amplex Red)

This continuous assay measures the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 demethylation reaction.[9]

  • Principle: LSD1 demethylates its substrate, producing H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be monitored in real-time.[10] The rate of fluorescence increase is proportional to LSD1 activity.

  • Materials:

    • Purified recombinant human LSD1 enzyme.

    • H3K4me1 or H3K4me2 peptide substrate (e.g., biotinylated H3(1-21)K4me1).

    • Test inhibitor (e.g., GSK2879552) at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Amplex Red reagent.

    • Horseradish Peroxidase (HRP).

    • Black, flat-bottom 96- or 384-well microplate.

    • Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).

  • Protocol:

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer.

    • In the microplate wells, add the test inhibitor solution or DMSO vehicle control.

    • Add the LSD1 enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Prepare a detection master mix containing the H3 peptide substrate, Amplex Red, and HRP in assay buffer.

    • Initiate the enzymatic reaction by adding the detection master mix to all wells.

    • Immediately place the plate in a kinetic fluorescence reader and measure the fluorescence signal every 1-2 minutes for 30-60 minutes.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.1.2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput assay format based on Förster Resonance Energy Transfer (FRET).[11]

  • Principle: A biotinylated histone peptide substrate (e.g., H3K4me1) is demethylated by LSD1. The product (H3K4me0) is then detected by a specific antibody labeled with a Europium (Eu³⁺) cryptate (donor fluorophore). Streptavidin conjugated to XL665 (acceptor fluorophore) binds to the biotin tag on the peptide. When the demethylated product is formed and bound by the antibody, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The HTRF signal is proportional to the amount of product formed.[11][12]

  • Materials:

    • Purified recombinant human LSD1 enzyme.

    • Biotinylated H3K4me1 peptide substrate.

    • FAD cofactor.

    • Test inhibitor at various concentrations.

    • HTRF Detection Reagents: Eu³⁺ cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).

    • White, low-volume 384-well microplate.

    • HTRF-compatible plate reader.

  • Protocol:

    • Dispense the test inhibitor or DMSO vehicle control into the microplate wells.

    • Add a solution containing the LSD1 enzyme and FAD cofactor to the wells. Pre-incubate for 15 minutes.

    • Initiate the reaction by adding the biotinylated H3K4me1 peptide substrate.

    • Incubate the reaction for a fixed time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the HTRF detection reagents (Eu³⁺-antibody and SA-XL665) in a detection buffer.

    • Incubate for 60 minutes at room temperature to allow for detection complex formation.

    • Read the plate on an HTRF reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm * 10,000) and plot against inhibitor concentration to determine the IC₅₀.

Assay_Workflow cluster_prep cluster_reaction cluster_detection A 1. Prepare Reagents (Enzyme, Substrate, Buffer) B 2. Serially Dilute Inhibitor Compound C 3. Add Enzyme + Inhibitor to Microplate Well D 4. Pre-incubate (Allow Inhibitor Binding) C->D E 5. Add Substrate (Initiate Reaction) D->E F 6. Incubate at RT E->F G 7. Add Detection Reagents (e.g., HRP/Amplex Red or HTRF Abs) F->G H 8. Read Plate (Fluorescence / TR-FRET) G->H I 9. Calculate Activity and Determine IC₅₀ H->I

Caption: General experimental workflow for an in vitro LSD1 inhibition assay.

To confirm that an LSD1 inhibitor is active in a cellular context, it is essential to measure the levels of its target histone marks in treated cells.

  • Principle: Cells are treated with the LSD1 inhibitor. Histones are then extracted and separated by SDS-PAGE. A specific antibody is used to detect the level of a target methylation mark (e.g., H3K4me2). An increase in the H3K4me2 signal relative to a loading control (like total Histone H3) indicates successful inhibition of LSD1 in the cell.

  • Materials:

    • Cell line of interest (e.g., a human AML cell line like THP-1).

    • Cell culture medium and reagents.

    • LSD1 inhibitor (e.g., Iadademstat).

    • Lysis Buffer (e.g., RIPA buffer) or Acid Extraction Buffer (0.2 M H₂SO₄).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels (a high percentage, e.g., 15%, is recommended for resolving small histone proteins).[13]

    • Transfer apparatus and membrane (0.2 µm pore size nitrocellulose is recommended for optimal histone retention).[13]

    • Blocking Buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: anti-H3K4me2 and anti-total H3.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Protocol:

    • Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with various concentrations of the LSD1 inhibitor (and a DMSO vehicle control) for a specified time (e.g., 24-72 hours).

    • Histone Extraction:

      • Whole-Cell Lysate: Harvest and lyse cells directly in 1X Laemmli sample buffer, followed by sonication or boiling to shear DNA.[14]

      • Acid Extraction (for enriched histones): Isolate nuclei, then extract histones with 0.2 M H₂SO₄ overnight at 4°C. Precipitate histones with trichloroacetic acid.[14]

    • Protein Quantification: Determine the protein concentration of the extracts.

    • SDS-PAGE: Load equal amounts of protein per lane on a high-percentage SDS-PAGE gel and run to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane.[15]

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-H3K4me2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[13]

    • Washing: Repeat the washing step.

    • Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Analysis: Strip the membrane and re-probe with an anti-total H3 antibody as a loading control. Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the fold-change upon inhibitor treatment.

Conclusion

The inhibition of LSD1 represents a significant therapeutic strategy, particularly in oncology. Understanding the biochemical and cellular effects of LSD1 inhibitors is paramount for their development and clinical application. This guide outlines the fundamental mechanism of LSD1-mediated histone demethylation and its pharmacological inhibition. The detailed protocols for key in vitro and cellular assays provide a robust framework for researchers to characterize novel LSD1 inhibitors, confirm their mechanism of action, and advance the development of new epigenetic therapies.

References

Lsd1-IN-19: A Technical Guide to its Antiproliferative Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a significant therapeutic target in oncology due to its frequent overexpression in various cancers and its role in driving tumor progression.[1][2] Lsd1-IN-19 is a potent, selective, and non-covalent inhibitor of LSD1. This technical guide provides a comprehensive overview of the currently available data on the antiproliferative activity of this compound in cancer cells. Due to the limited public information specifically on this compound, this document also incorporates established knowledge of LSD1 inhibition in cancer to provide a broader context for its mechanism of action. This includes detailed, representative experimental protocols and an analysis of key signaling pathways affected by LSD1 inhibition.

Quantitative Antiproliferative Activity of this compound

This compound has demonstrated potent inhibitory activity against the LSD1 enzyme and antiproliferative effects in cancer cell lines. The available quantitative data is summarized in the table below.

ParameterValueCell Line/SystemCitation
Ki 0.108 µMEnzymatic Assay[3]
KD 0.068 µMBinding Assay[3]
IC50 (72h) 0.17 µMTHP-1 (Leukemia)[3]
IC50 (72h) 0.40 µMMDA-MB-231 (Breast Cancer)[3]

Core Mechanisms of LSD1 and the Impact of Inhibition

LSD1 primarily functions by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the context.[4] It is a crucial component of several large transcriptional regulatory complexes, including the CoREST and NuRD complexes.[5] Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, thereby influencing a wide range of cellular processes.[1][2]

Inhibition of LSD1 in cancer cells leads to a variety of antitumor effects, including:

  • Reactivation of Tumor Suppressor Genes: By preventing the removal of activating histone marks (H3K4me2), LSD1 inhibitors can lead to the re-expression of silenced tumor suppressor genes.

  • Induction of Cell Cycle Arrest: LSD1 plays a role in cell cycle progression, and its inhibition can lead to arrest at various phases, most commonly G1.[6]

  • Promotion of Apoptosis: Inhibition of LSD1 has been shown to induce programmed cell death in various cancer models.[4]

  • Modulation of Key Oncogenic Signaling Pathways: LSD1 regulates several critical cancer-related signaling pathways.

Key Signaling Pathways Modulated by LSD1 Inhibition

While specific studies on the signaling pathways affected by this compound are not yet publicly available, the broader class of LSD1 inhibitors is known to impact several critical oncogenic pathways.

PI3K/AKT/mTOR Pathway

LSD1 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][7] Inhibition of LSD1 has been shown to decrease the phosphorylation of AKT, a key downstream effector of PI3K, thereby attenuating this pro-survival pathway.[3][7]

PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation LSD1 LSD1 LSD1->PI3K Promotes expression Lsd1_IN_19 This compound Lsd1_IN_19->LSD1 Inhibits

PI3K/AKT/mTOR signaling pathway and LSD1 inhibition.
Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in many cancers. LSD1 has been shown to be an integral component of the Notch-activating complex in the nucleus and can regulate the expression of Notch target genes.[8] Inhibition of LSD1 can, therefore, lead to the downregulation of the Notch pathway.[8]

Notch_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Notch_Receptor Notch Receptor NICD_cyto NICD Notch_Receptor->NICD_cyto Cleavage Ligand Ligand Ligand->Notch_Receptor Binds NICD_nucl NICD NICD_cyto->NICD_nucl Translocates CSL CSL NICD_nucl->CSL Binds Target_Genes Notch Target Genes (e.g., HES1) CSL->Target_Genes Activates Transcription LSD1 LSD1 LSD1->CSL Co-activator Lsd1_IN_19 This compound Lsd1_IN_19->LSD1 Inhibits

Notch signaling pathway and the role of LSD1.

Detailed Experimental Protocols

The following are representative protocols for assessing the antiproliferative activity of an LSD1 inhibitor like this compound. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., THP-1, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells (96-well plate) B Add this compound (various concentrations) A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for MTT-based cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Workflow A Treat Cells with This compound (48h) B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Population F->G

Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (PI Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

CellCycle_Workflow A Treat Cells with This compound (24-48h) B Harvest, Wash & Fix (70% Ethanol) A->B C RNase A Treatment B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Determine Cell Cycle Phase Distribution E->F

Workflow for cell cycle analysis by PI staining.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of LSD1 with demonstrated antiproliferative activity against leukemia and breast cancer cell lines. While specific data on its effects on signaling pathways and detailed experimental protocols are currently limited in the public domain, the established role of LSD1 in cancer provides a strong rationale for its therapeutic potential. Further research is warranted to fully elucidate the mechanism of action of this compound, including comprehensive profiling of its effects on the cancer cell transcriptome and proteome, and in vivo efficacy studies in relevant animal models. Such studies will be crucial in advancing this compound towards clinical development.

References

The Pivotal Role of Lysine-Specific Demethylase 1 (LSD1) in Tumorigenesis and Disease Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a critical regulator in the landscape of oncology.[1][2] Overexpressed in a wide array of solid and hematological malignancies, LSD1 plays a multifaceted role in cancer initiation, progression, and the development of therapeutic resistance.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning LSD1's function in tumorigenesis, its intricate involvement in key signaling pathways, and its validation as a promising therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the essential knowledge to advance the investigation and therapeutic targeting of LSD1.

Introduction to LSD1: A Master Epigenetic Regulator

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark associated with transcriptional repression.[3] This dual functionality allows LSD1 to act as both a transcriptional co-repressor and co-activator, depending on its interacting protein partners and the cellular context.[5] Beyond its canonical role in histone demethylation, LSD1 also targets a growing list of non-histone substrates, including p53, DNMT1, and STAT3, further expanding its regulatory influence on diverse cellular processes.[3]

LSD1's Oncogenic Functions: A Double-Edged Sword

The aberrant overexpression of LSD1 is a common feature across numerous cancers, where it contributes to malignant phenotypes through various mechanisms:

  • Transcriptional Repression of Tumor Suppressors: By demethylating H3K4me2 at the promoters of tumor suppressor genes, LSD1 facilitates their silencing, thereby promoting uncontrolled cell proliferation and survival.

  • Activation of Oncogenic Programs: In complex with specific transcription factors, such as the androgen receptor (AR) in prostate cancer, LSD1 can demethylate H3K9me2, leading to the activation of oncogenic gene expression programs.[5]

  • Epithelial-Mesenchymal Transition (EMT): LSD1 is a key player in inducing EMT, a process critical for cancer cell invasion and metastasis.[3][6][7][8] It achieves this by repressing epithelial markers like E-cadherin and activating mesenchymal gene expression.[6][9]

  • Cancer Stem Cell (CSC) Maintenance: LSD1 is crucial for maintaining the self-renewal and pluripotency of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse.[10][11]

  • Drug Resistance: LSD1 contributes to the development of resistance to various cancer therapies, including chemotherapy and targeted agents.

Quantitative Data on LSD1 in Cancer

LSD1 Expression in Cancer vs. Normal Tissues

Numerous studies have documented the significant upregulation of LSD1 in various tumor types compared to their normal tissue counterparts. This overexpression often correlates with poor prognosis and more aggressive disease.

Cancer TypeFold Change (Tumor vs. Normal)MethodReference
Esophageal CancerSignificantly HigherImmunohistochemistry[12]
Breast Cancer (ER-negative)Significantly HigherELISA, Western Blot[5]
Colon CancerSignificantly HigherGene Expression Profiling[13]
Ovarian Cancer (Stage IIIC)Significantly HighermRNA Expression Analysis[8]
Efficacy of LSD1 Inhibitors

The development of small molecule inhibitors targeting LSD1 has shown promising anti-cancer activity in preclinical models. These inhibitors can be broadly classified as irreversible (e.g., tranylcypromine derivatives) and reversible.

InhibitorCancer TypeCell LineIC50 / GI50 (µM)In Vivo Tumor Growth InhibitionReference
ORY-1001 (Iadademstat) Acute Myeloid LeukemiaTHP-1<0.02 (IC50)Significant reduction in tumor growth[3]
Melanoma54% higher TGI with anti-PD1[4]
HCI-2509 Lung AdenocarcinomaVarious0.3 - 5 (IC50)Significantly lower tumor formation[14][15]
Compound 14 Liver CancerHepG20.93 (IC50)50.3% tumor growth inhibition[1][2]
S2116 T-cell Acute Lymphoblastic LeukemiaCEM1.1 ± 0.2 (IC50)[16]
S2157 T-cell Acute Lymphoblastic LeukemiaMOLT46.8 ± 1.3 (IC50)[16]
GSK-690 LeukemiaTHP-1, MV4-110.09 (IC50)70-80% inhibition of clonogenic activity[4]
Compound 21 Gastric CancerMGC-8030.89 (IC50)68.5% reduction in tumor weight[4]
Impact of LSD1 Inhibition on Gene Expression

Inhibition of LSD1 leads to the reactivation of silenced tumor suppressor genes and the repression of oncogenes, resulting in anti-tumor effects.

GeneCancer TypeCell LineFold Change (upon LSD1 inhibition)Reference
CD11b Acute Myeloid LeukemiaTHP-1Upregulated[4]
CD86 Acute Myeloid LeukemiaTHP-1Upregulated[4]
Multiple Genes Esophageal Squamous Cell CarcinomaT.Tn, TE217 genes upregulated, 16 genes downregulated[17][18]
Multiple Genes Breast CancerMDA-MB-23175 genes upregulated, 23 genes downregulated (with 2d inhibitor)[19]
Multiple Genes Breast CancerMDA-MB-231237 genes upregulated, 240 genes downregulated (with PG11144 inhibitor)[19]
CABYR, CDH1 Colon CancerIdentified as potential LSD1 target genes[20]

LSD1 in Key Signaling Pathways

LSD1 is intricately involved in several signaling pathways that are fundamental to cancer development and progression.

LSD1 and the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Recent studies have shown that LSD1 can activate this pathway, contributing to tumorigenesis.

PI3K_AKT_LSD1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation mTOR mTOR p_AKT->mTOR Activates Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival Promotes LSD1 LSD1 p85a_gene p85α Gene LSD1->p85a_gene Transcriptionally Activates p85a_protein p85α Protein p85a_gene->p85a_protein Translation p85a_protein->PI3K Regulatory Subunit LSD1_EMT_Pathway cluster_signaling EMT Inducing Signals cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype TGFb TGF-β Snail_Slug Snail/Slug TGFb->Snail_Slug Induces Expression LSD1 LSD1 Snail_Slug->LSD1 Recruits Ecadherin_promoter E-cadherin Promoter Snail_Slug->Ecadherin_promoter Binds CoREST CoREST LSD1->CoREST Forms Complex LSD1->Ecadherin_promoter Demethylates H3K4me2 Mesenchymal_genes Mesenchymal Gene Promoters LSD1->Mesenchymal_genes Activates Transcription Epithelial_Phenotype Epithelial Phenotype (E-cadherin expression) Ecadherin_promoter->Epithelial_Phenotype Transcription Repressed Mesenchymal_Phenotype Mesenchymal Phenotype (Invasion & Migration) Mesenchymal_genes->Mesenchymal_Phenotype Promotes LSD1_CSC_Pathway cluster_csc Cancer Stem Cell LSD1 LSD1 Stemness_Genes Stemness Genes (e.g., SOX2, OCT4) LSD1->Stemness_Genes Maintains Expression (Indirectly) Differentiation_Genes Differentiation Genes (e.g., p21) LSD1->Differentiation_Genes Represses Transcription Self_Renewal Self-Renewal Stemness_Genes->Self_Renewal Promotes Differentiation Differentiation Differentiation_Genes->Differentiation Inhibits ChIP_Workflow Start Start Crosslinking 1. Crosslink proteins to DNA (Formaldehyde) Start->Crosslinking Cell_Lysis 2. Lyse cells and isolate nuclei Crosslinking->Cell_Lysis Chromatin_Shearing 3. Shear chromatin (Sonication or Enzymatic Digestion) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitate with anti-LSD1 antibody Chromatin_Shearing->Immunoprecipitation Wash 5. Wash to remove non-specific binding Immunoprecipitation->Wash Elution_Reverse_Crosslinking 6. Elute and reverse crosslinks Wash->Elution_Reverse_Crosslinking DNA_Purification 7. Purify DNA Elution_Reverse_Crosslinking->DNA_Purification Analysis 8. Analyze DNA (qPCR, ChIP-seq) DNA_Purification->Analysis End End Analysis->End CoIP_Workflow Start Start Cell_Lysis 1. Lyse cells with a non-denaturing buffer Start->Cell_Lysis Pre_clearing 2. Pre-clear lysate with beads (optional) Cell_Lysis->Pre_clearing Immunoprecipitation 3. Incubate lysate with anti-LSD1 antibody Pre_clearing->Immunoprecipitation Immune_Complex_Capture 4. Capture immune complexes with Protein A/G beads Immunoprecipitation->Immune_Complex_Capture Wash 5. Wash beads to remove non-specific binders Immune_Complex_Capture->Wash Elution 6. Elute protein complexes Wash->Elution Analysis 7. Analyze proteins (Western Blot, Mass Spectrometry) Elution->Analysis End End Analysis->End LSD1_Assay_Workflow Start Start Reaction_Setup 1. Prepare reaction mixture: LSD1 enzyme, substrate (e.g., H3K4me2 peptide), and buffer Start->Reaction_Setup Inhibitor_Addition 2. Add potential inhibitor (for screening) Reaction_Setup->Inhibitor_Addition Incubation 3. Incubate at 37°C Inhibitor_Addition->Incubation Detection 4. Detect demethylation product (e.g., H2O2 production or antibody-based) Incubation->Detection Data_Analysis 5. Quantify signal and calculate enzyme activity/inhibition Detection->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Catalytic Core of Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, challenging the long-held belief that histone methylation was a permanent epigenetic mark.[1] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine residues, primarily on histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[1][2] Its activity is integral to a wide array of biological processes, including embryonic development, cell proliferation, differentiation, and hematopoiesis.[3][4] Notably, the dysregulation and overexpression of LSD1 are implicated in numerous cancers, making its catalytic domain a key target for therapeutic intervention.[2][4][5] This guide provides a detailed examination of the catalytic core of LSD1, its mechanism, quantitative parameters, and the experimental methodologies used for its study.

Structural and Functional Overview of the Catalytic Domain

The catalytic activity of LSD1 resides within its C-terminal amine oxidase-like (AOL) domain. This domain is structurally similar to other FAD-dependent polyamine and monoamine oxidases (MAOs).[6][7] The overall structure of LSD1 comprises three main domains: an N-terminal SWIRM (SWI3, RSC8, and MOIRA) domain, the catalytic AOL domain, and a distinctive Tower domain that protrudes from the AOL domain.[7][8]

The AOL domain itself is composed of two subdomains: an FAD-binding subdomain and a substrate-binding subdomain.[9] These subdomains form a large, deep catalytic cavity with a highly negative electrostatic potential, which is essential for accommodating the positively charged histone tail.[10][11] The FAD cofactor is bound non-covalently deep within this active site.[12] A critical residue, Lysine 661 (K661), is positioned near the FAD cofactor and is believed to be crucial for the catalytic process, likely by stabilizing the flavin intermediate during the reaction.[12][13]

The substrate-binding pocket is spacious, capable of accommodating at least 16-21 residues of the histone H3 tail, which is the minimum length required for efficient demethylation.[14][15] This extended binding interface ensures high specificity for the histone H3 tail over other proteins.[9][16]

Catalytic Mechanism

LSD1 catalyzes the demethylation of mono- and di-methylated lysines through an oxidative mechanism that requires FAD as a cofactor and molecular oxygen as an electron acceptor. The reaction proceeds in two main stages: a reductive half-reaction and an oxidative half-reaction.

  • Reductive Half-Reaction (Demethylation): The process begins with the transfer of a hydride from the methyl group of the lysine substrate to the oxidized FAD cofactor.[17] This two-electron oxidation of the amine generates a transiently stable iminium cation intermediate and reduces FAD to FADH₂.[13][18]

  • Hydrolysis: The iminium cation is then hydrolyzed by a water molecule, yielding an unstable carbinolamine.[18]

  • Product Release: The carbinolamine spontaneously decomposes, releasing formaldehyde and the demethylated lysine residue.[13][18]

  • Oxidative Half-Reaction (FAD Regeneration): The reduced FADH₂ cofactor is rapidly reoxidized by molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂) and regenerating the oxidized FAD, which can then enter another catalytic cycle.[14][19]

A key limitation of this mechanism is the requirement for a lone pair of electrons on the substrate's nitrogen atom to form the iminium intermediate. Trimethylated lysine lacks this lone pair, rendering it an unsuitable substrate for LSD1.[12][19] This chemical constraint, rather than steric hindrance within the active site, is the reason LSD1 cannot demethylate trimethylated lysines.[12][20]

LSD1_Catalytic_Cycle LSD1 Catalytic Cycle sub H3K4me1/2 Substrate lsd1_ox LSD1(FAD) sub->lsd1_ox Binding iminium Iminium Cation Intermediate lsd1_ox->iminium Hydride Transfer lsd1_red LSD1(FADH₂) lsd1_red->lsd1_ox Re-oxidation h2o2 H₂O₂ lsd1_red->h2o2 iminium->lsd1_red FAD Reduction h2o H₂O iminium->h2o Hydrolysis prod H3K4me0/1 Product hcho Formaldehyde prod->hcho h2o->prod Decomposition o2 O₂ o2->lsd1_red

A simplified diagram of the LSD1 catalytic cycle.

Quantitative Data: Enzyme Kinetics and Inhibition

The catalytic efficiency of LSD1 and the potency of its inhibitors are critical parameters for research and drug development. The following tables summarize key quantitative data for LSD1 with various substrates and inhibitors.

Table 1: Kinetic Parameters for LSD1 Substrates

SubstrateKm (µM)Ki (nM)Notes
H3(1-21)K4me2 peptide3.5-Determined by RapidFire/MS assay.[21]
H3(1-21) peptide product-1800Competitive inhibitor.[1]
Full-length Histone H3-18.9 ± 1.2Tight-binding competitive inhibitor.[1][9][16]

Note: LSD1 does not exhibit a strong kinetic preference between mono- and di-methylated forms of H3K4 peptides.[15]

Table 2: Inhibition Constants for Selected LSD1 Inhibitors

InhibitorTypeIC₅₀KI (µM)kinact/KI (M⁻¹s⁻¹)
Tranylcypromine (TCP)Irreversible (Covalent)~20-54 µM[20][21]360.1333.67
ORY-1001 (Iadademstat)Irreversible (Covalent)~20 nM[20]0.0171.19 x 10⁶
GSK-2879552Irreversible (Covalent)~20 nM[20]2.1376.73 x 10³
SP-2509 (Seclidemstat)Reversible (Non-covalent)13 nM[20]--
OG-L002Irreversible (Covalent)20 nM[20]--

Data compiled from multiple sources.[20][21][22] IC₅₀, KI, and kinetic parameters can vary based on assay conditions and substrate used.

Signaling Pathways and Regulation

The catalytic activity of LSD1 is tightly regulated and integrated into complex signaling networks. Its substrate specificity and function are often dictated by the protein complexes it associates with.

LSD1 in Hematopoiesis: The Gfi-1b/CoREST Complex

In hematopoietic (blood cell) development, LSD1 is a critical component of a transcriptional repressor complex involving the Growth factor independence 1B (Gfi-1b) protein and the Co-Repressor for Element-1-Silencing Transcription factor (CoREST).

  • Mechanism: The Gfi-1b transcription factor contains a SNAG domain, which directly recruits the LSD1/CoREST complex to the promoter regions of target genes.[19]

  • Function: Once recruited, LSD1 demethylates H3K4me2, a mark associated with active transcription. This removal of the activating mark leads to the repression of genes that are crucial for maintaining stem cell properties, thereby promoting the differentiation of hematopoietic progenitors into mature blood cells like erythrocytes and megakaryocytes.[18][19]

  • Consequence of Inhibition: Inhibition of LSD1's catalytic activity prevents the demethylation of H3K4, leading to the de-repression of Gfi-1b target genes and perturbing normal hematopoietic differentiation.[17][19]

GFI1B_LSD1_Pathway LSD1 in Hematopoietic Gene Repression cluster_nucleus Nucleus GFI1b Gfi-1b (SNAG domain) LSD1_CoREST LSD1/CoREST/HDAC Complex GFI1b->LSD1_CoREST Recruits via SNAG domain DNA Promoter of Target Gene GFI1b->DNA Binds DNA H3K4me2 H3K4me2 (Active Mark) LSD1_CoREST->H3K4me2 Demethylates H3K4me0 H3K4me0 (Repressed Mark) H3K4me2->H3K4me0 Conversion Repression Transcriptional Repression & Hematopoietic Differentiation H3K4me0->Repression

LSD1 is recruited by Gfi-1b to repress target genes.
LSD1 in Cancer: Androgen Receptor Co-activation

In contrast to its repressive role in hematopoiesis, LSD1 can function as a transcriptional co-activator, notably in the context of prostate cancer through its interaction with the Androgen Receptor (AR).

  • Mechanism: Upon binding of an androgen like dihydrotestosterone (DHT), the AR translocates to the nucleus and binds to Androgen Response Elements (AREs) in the enhancer regions of target genes.[23] LSD1 is recruited to these sites as part of the AR transcriptional complex.[24][25]

  • Function: At these locations, LSD1's substrate specificity is switched. Instead of demethylating the activating H3K4 mark, it removes methyl groups from H3K9me1/me2, which is a repressive mark.[25] The removal of this repressive mark leads to chromatin decondensation and the activation of AR target genes that promote cell proliferation and survival.[26]

  • Therapeutic Implication: The reliance of AR-driven cancers on LSD1 activity makes it a prime target for inhibitors designed to block this oncogenic signaling pathway.

AR_LSD1_Pathway LSD1 in Androgen Receptor Co-activation DHT DHT (Androgen) AR_cyto AR (Cytoplasm) DHT->AR_cyto Binds AR_nuc AR (Nucleus) AR_cyto->AR_nuc Translocation ARE Androgen Response Element (ARE) on DNA AR_nuc->ARE Binds LSD1 LSD1 LSD1->AR_nuc Co-activator Recruitment H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates H3K9me0 H3K9me0 (Active State) H3K9me2->H3K9me0 Conversion Activation Transcriptional Activation & Cell Proliferation H3K9me0->Activation

LSD1 acts as a co-activator for the Androgen Receptor.

Experimental Protocols

A variety of in vitro assays have been developed to measure the catalytic activity of LSD1 and to screen for its inhibitors. The choice of assay often depends on the required throughput, sensitivity, and cost.

Horseradish Peroxidase (HRP) Coupled Assay

This is a continuous, spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 reaction.

  • Principle: The H₂O₂ produced by LSD1 is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as Amplex Red or a combination of 4-aminoantipyrine and dichlorohydroxybenzenesulfonate. The resulting colored product can be measured by absorbance (e.g., at 515 nm), providing a real-time readout of enzyme activity.[14]

  • Methodology:

    • Prepare a reaction mixture in a microplate well containing assay buffer (e.g., 50 mM HEPES, pH 7.5), HRP, and the chromogenic substrate.[11]

    • Add the LSD1 enzyme and the inhibitor to be tested.

    • Initiate the reaction by adding the methylated histone H3 peptide substrate.

    • Incubate at 37°C.

    • Monitor the increase in absorbance over time using a microplate reader. The rate of absorbance change is proportional to LSD1 activity.

  • Advantages: Low cost, continuous, and suitable for high-throughput screening.

  • Limitations: Susceptible to interference from compounds that absorb at the detection wavelength or interfere with the HRP enzyme.

Antibody-Based Demethylation Assay (ELISA-like)

This is a discontinuous assay that directly measures the formation of the demethylated product using a specific antibody.

  • Principle: A biotinylated, di-methylated H3K4 peptide substrate is immobilized on a streptavidin-coated microplate. LSD1 is added, and the demethylation reaction proceeds. After the reaction, a primary antibody that specifically recognizes the mono- or un-methylated product is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP for colorimetric detection) or a fluorophore. The signal generated is proportional to the amount of product formed.[14][27][28]

  • Methodology:

    • Coat a streptavidin-coated 96-well plate with a biotinylated di-methyl H3K4 peptide substrate.

    • Wash away the unbound substrate.

    • Add the LSD1 enzyme and any test inhibitors to the wells and incubate at 37°C for a set time (e.g., 1-3 hours).

    • Stop the reaction and wash the wells.

    • Add a primary antibody specific for the demethylated product (e.g., anti-H3K4me1 or anti-H3K4me0). Incubate to allow binding.

    • Wash, then add an enzyme- or fluorophore-conjugated secondary antibody.

    • Wash, then add the appropriate detection reagent (e.g., TMB for HRP) and measure the signal (absorbance at 450 nm or fluorescence at 530/590 nm).[27][28]

  • Advantages: Directly measures the product, high sensitivity, and less prone to interference from colored/fluorescent compounds compared to coupled assays.[27]

  • Limitations: Discontinuous (end-point), more steps, and higher cost due to antibodies.

Radiolabeled Formaldehyde Release Assay

This classic method offers high sensitivity by tracking the release of a radioactive product.

  • Principle: The assay uses a histone H3 peptide substrate that is radiolabeled with tritium ([³H]) on the methyl groups of H3K4. Upon demethylation by LSD1, radiolabeled [³H]-formaldehyde is released into the reaction buffer.[29][30] The formaldehyde is then extracted and quantified using liquid scintillation counting.

  • Methodology:

    • Incubate the [³H]-methylated histone substrate with purified LSD1 enzyme in a suitable buffer at 37°C.[30]

    • Stop the reaction (e.g., by adding acid).

    • Extract the released [³H]-formaldehyde from the aqueous reaction mixture using an organic solvent (e.g., pentanol).[14]

    • Transfer the organic phase containing the formaldehyde to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is directly proportional to the amount of demethylation.

  • Advantages: Highly sensitive and direct.

  • Limitations: Requires handling of radioactive materials, is discontinuous, and not easily adapted for high-throughput screening.

Experimental_Workflows LSD1 Assay Workflows cluster_HRP HRP Coupled Assay cluster_ELISA Antibody-Based Assay cluster_Radio Radiolabel Assay HRP_1 Mix LSD1, HRP, Chromogen, Inhibitor HRP_2 Add Substrate (H3K4me2) HRP_1->HRP_2 HRP_3 H₂O₂ Production HRP_2->HRP_3 HRP_4 Measure Absorbance (Continuous) HRP_3->HRP_4 ELISA_1 Immobilize Substrate (Biotin-H3K4me2) ELISA_2 Add LSD1/Inhibitor ELISA_1->ELISA_2 ELISA_3 Wash & Add Primary Ab ELISA_2->ELISA_3 ELISA_4 Wash & Add Secondary Ab ELISA_3->ELISA_4 ELISA_5 Add Detection Reagent & Read Signal ELISA_4->ELISA_5 Radio_1 Incubate LSD1 with [³H]-Substrate Radio_2 Release of [³H]-Formaldehyde Radio_1->Radio_2 Radio_3 Organic Extraction Radio_2->Radio_3 Radio_4 Scintillation Counting Radio_3->Radio_4

Comparison of common LSD1 experimental workflows.

References

Methodological & Application

Application Notes and Protocols for Lsd1-IN-19 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-19 is a potent, selective, and non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML).[1] LSD1 plays a crucial role in oncogenesis by regulating gene expression through the demethylation of histone and non-histone proteins, leading to a blockade of cell differentiation and increased proliferation.[1][2][3] Inhibition of LSD1 has emerged as a promising therapeutic strategy for AML.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in leukemia cell lines.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the enzymatic activity of LSD1. LSD1 is a key component of transcriptional repressor complexes, often working with factors like CoREST and GFI1 to silence genes involved in myeloid differentiation.[4][5] By inhibiting LSD1, this compound can lead to the reactivation of these silenced genes, inducing differentiation and apoptosis, and causing cell cycle arrest in leukemia cells.[1][3][6][7] LSD1 can also regulate the tumor suppressor p53, and its inhibition may influence p53-mediated apoptosis.[3][8]

Data Presentation

In Vitro Inhibitory Activity of this compound
CompoundTargetKi (μM)KD (μM)
This compoundLSD10.1080.068

Data sourced from MedChemExpress product information.

Anti-proliferative Activity of this compound in Cancer Cell Lines (72h treatment)
Cell LineCancer TypeIC50 (μM)
THP-1Acute Myeloid Leukemia0.17
MDA-MB-231Breast Cancer0.40

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., THP-1, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 10 µM. A vehicle control (DMSO) should be included.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 48 hours.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour. Unstained and single-stained controls should be included for compensation.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Leukemia cell lines

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark for 15 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Leukemia Cells (e.g., THP-1, MV4-11) treat Treat with this compound (various concentrations) start->treat viability Cell Viability Assay (MTT, 72h) treat->viability apoptosis Apoptosis Assay (Annexin V/PI, 48h) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining, 24-48h) treat->cell_cycle ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_repression Transcriptional Repression Complex cluster_effects Cellular Outcomes Lsd1_IN_19 This compound LSD1 LSD1 Lsd1_IN_19->LSD1 inhibition Differentiation Myeloid Differentiation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest GFI1 GFI1 LSD1->GFI1 Histones Histone H3 (H3K4me1/2) LSD1->Histones demethylation p53_inactive p53 (inactive) LSD1->p53_inactive demethylation MyeloidGenes Myeloid Differentiation Genes LSD1->MyeloidGenes repression p53_active p53 (active) MyeloidGenes->Differentiation p53_active->Apoptosis p53_active->CellCycleArrest

Simplified signaling pathway of this compound in leukemia.

References

Lsd1-IN-19: Application Notes and Protocols for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lsd1-IN-19, a potent and selective non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in various breast cancer research models. The provided protocols and data will enable researchers to effectively investigate the therapeutic potential and mechanism of action of this compound in preclinical settings.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1][2] Overexpression of LSD1 has been observed in various cancer types, including breast cancer, where it is often associated with poor prognosis and tumor progression.[1][3] LSD1 is implicated in regulating the expression of genes involved in cell proliferation, differentiation, and epithelial-mesenchymal transition (EMT).[4] Its role in both estrogen receptor (ER)-positive and ER-negative breast cancers makes it an attractive therapeutic target.[5] this compound is a potent, non-covalent, and selective inhibitor of LSD1, demonstrating significant anti-proliferative activity in breast cancer cell lines.[6]

Mechanism of Action

This compound exerts its anti-cancer effects by binding to and inhibiting the enzymatic activity of LSD1. This inhibition leads to an increase in the global levels of histone H3 lysine 4 dimethylation (H3K4me2), a mark associated with active gene transcription.[5] The precise downstream effects are context-dependent, but can include the reactivation of tumor suppressor genes and the repression of oncogenes. In breast cancer, LSD1 inhibition has been shown to impact both ERα-dependent and -independent signaling pathways.[5]

Lsd1-IN-19_Mechanism_of_Action cluster_0 LSD1 Activity (Inhibited by this compound) cluster_1 Effect of this compound LSD1 LSD1 H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylation Increased H3K4me2 Increased H3K4me2 H3K4me1/2 H3K4me1/2 H3K4me1/2->LSD1 Repressive Gene Expression Repressive Gene Expression H3K4me0->Repressive Gene Expression Lsd1_IN_19 Lsd1_IN_19 Lsd1_IN_19->LSD1 Inhibits Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression Increased H3K4me2->Tumor Suppressor Gene Expression Anti-proliferative Effects Anti-proliferative Effects Tumor Suppressor Gene Expression->Anti-proliferative Effects

Mechanism of this compound in Breast Cancer Cells.

Data Presentation

In Vitro Activity of this compound

The anti-proliferative activity of this compound has been evaluated in various breast cancer cell lines, representing different subtypes of the disease. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineBreast Cancer SubtypeIC50 (µM) after 72hReference
MDA-MB-231Triple-Negative0.40[6]
MCF-7ER-positive, PR-positive, HER2-negativeData not available
T47DER-positive, PR-positive, HER2-negativeData not available
SK-BR-3ER-negative, PR-negative, HER2-positiveData not available

Note: Data for additional breast cancer cell lines are not currently available in the public domain and would require experimental determination.

Biochemical Activity of this compound
ParameterValue (µM)Reference
Ki0.108[6]
KD0.068[6]

Experimental Protocols

The following protocols provide a framework for the evaluation of this compound in breast cancer research models. Optimization may be required for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in adherent breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Cell_Viability_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow for Cell Viability Assay.
Western Blot Analysis for Histone Marks

This protocol is for assessing changes in global H3K4me2 and H3K9me2 levels following treatment with this compound.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 48-72 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the total H3 loading control.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is to determine the enrichment of H3K4me2 at specific gene promoters.

Materials:

  • Breast cancer cells

  • 10 cm plates

  • This compound

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Sonicator

  • Anti-H3K4me2 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • SYBR Green qPCR master mix

  • Primers for target gene promoters

Procedure:

  • Treat cells with this compound as described for Western blotting.

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with anti-H3K4me2 antibody or IgG control overnight at 4°C.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight with proteinase K.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Perform qPCR using primers specific for the promoter regions of target genes.

  • Analyze the data using the percent input method or fold enrichment over IgG.

In Vivo Murine Xenograft Study

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • MDA-MB-231 cells

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group and the vehicle to the control group.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).

  • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.

In_Vivo_Xenograft_Workflow A Inject breast cancer cells into immunocompromised mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice and excise tumors at study endpoint E->F G Analyze tumor weight and biomarkers F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Workflow for In Vivo Murine Xenograft Study.

Conclusion

This compound is a valuable research tool for investigating the role of LSD1 in breast cancer. Its potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the epigenetic regulation of breast tumorigenesis and evaluating novel therapeutic strategies. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their breast cancer research programs. Further studies are warranted to explore its efficacy in a broader range of breast cancer models and in combination with other anti-cancer agents.

References

Developing Cell-Based Assays with LSD1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lysine-Specific Demethylase 1 (LSD1) inhibitors in cell-based assays. The protocols and data presented herein are intended to facilitate the investigation of LSD1's role in cellular processes and the characterization of novel inhibitory compounds. While the focus is on the application of LSD1 inhibitors, the specific compound "LSD1-IN-19" is not extensively documented in publicly available literature. Therefore, this document provides data and protocols for well-characterized LSD1 inhibitors that can serve as a reference for developing assays for this compound or other similar molecules.

Introduction to LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation.[1][2] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[2] By removing these activating marks, LSD1 generally acts as a transcriptional repressor.[3] However, in complex with certain nuclear receptors like the androgen or estrogen receptor, LSD1 can also demethylate H3K9me1/2, a repressive mark, thereby activating gene expression.[3][4]

Beyond histones, LSD1 can also demethylate non-histone proteins such as p53 and DNMT1, influencing their stability and function.[5] Given its multifaceted role in gene regulation, LSD1 is implicated in numerous biological processes, including cell proliferation, differentiation, and development.[1][4] Its overexpression has been linked to various cancers, making it a promising therapeutic target.[1][6]

Mechanism of Action of LSD1 Inhibitors

LSD1 inhibitors are small molecules designed to block the demethylase activity of the LSD1 enzyme. These inhibitors can be broadly categorized as either irreversible or reversible. Many irreversible inhibitors, such as tranylcypromine (TCP) and its derivatives, form a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[6] Reversible inhibitors, on the other hand, bind non-covalently to the enzyme's active site. Inhibition of LSD1 leads to an accumulation of its substrates, most notably H3K4me2, at the promoter and enhancer regions of target genes, which can alter gene expression and induce cellular responses such as differentiation or apoptosis.[7][8][9]

Key Signaling Pathways Involving LSD1

LSD1 is a crucial regulator in several signaling pathways implicated in cancer and development. Understanding these pathways is essential for designing and interpreting cell-based assays with LSD1 inhibitors.

LSD1_Signaling_Pathways LSD1 in Key Signaling Pathways cluster_wnt Wnt/β-catenin Pathway cluster_notch Notch Pathway cluster_mTOR mTOR Pathway LSD1 LSD1 DKK1 DKK1 LSD1->DKK1 represses Wnt_responsive_genes Wnt Responsive Genes (e.g., c-Myc) DKK1->Wnt_responsive_genes inhibits LSD1_Notch LSD1 Notch_target_genes Notch Target Genes (e.g., HES1) LSD1_Notch->Notch_target_genes activates LSD1_mTOR LSD1 mTOR_signaling mTOR Signaling LSD1_mTOR->mTOR_signaling negatively regulates autophagy via Autophagy Autophagy mTOR_signaling->Autophagy inhibits LSD1_IN_19 This compound (Inhibitor) LSD1_IN_19->LSD1 LSD1_IN_19->LSD1_Notch LSD1_IN_19->LSD1_mTOR

Caption: LSD1's role in Wnt, Notch, and mTOR signaling.

Quantitative Data for Representative LSD1 Inhibitors

The following table summarizes the in vitro activity of several well-characterized LSD1 inhibitors across various assays. This data can serve as a benchmark when evaluating novel inhibitors like this compound.

CompoundAssay TypeCell LineIC50 / EC50Reference
OG-668 HTRF (biochemical)-7.6 nM[1]
Cell Viability (AML)THP-1~10 nM[1][10]
CD11b InductionTHP-10.62 nM[1][10]
GSK-2879552 HTRF (biochemical)-~20 nM[10]
Cell Viability (AML)MV4-11~50 nM[10]
Tranylcypromine (TCP) HTRF (biochemical)-5.6 µM[1]
Cell Viability (AML)THP-1>2 µM[1][10]
CD11b InductionTHP-1~1.4 µM[1][10]
SP-2509 HTRF (biochemical)-2.5 µM[1]
Cell Viability (AML)THP-1>2 µM[10]

Experimental Protocols

A generalized workflow for evaluating an LSD1 inhibitor is depicted below. This typically involves assessing its impact on cell viability, target engagement (i.e., changes in histone methylation), and downstream gene expression.

Experimental_Workflow Experimental Workflow for LSD1 Inhibitor Evaluation start Treat Cells with This compound viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability western Western Blot (H3K4me2, LSD1) start->western chip Chromatin Immunoprecipitation (ChIP-qPCR) start->chip data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis chip->data_analysis

Caption: General workflow for LSD1 inhibitor testing.
Protocol 1: Cell Viability Assay

This protocol is for determining the effect of an LSD1 inhibitor on the proliferation and viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., THP-1 for AML)

  • Complete cell culture medium

  • This compound (or other LSD1 inhibitor)

  • DMSO (vehicle control)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for H3K4me2 Levels

This protocol is to assess the target engagement of an LSD1 inhibitor by measuring the levels of H3K4me2.

Materials:

  • Cells treated with this compound and vehicle control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.[3]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.[11]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary anti-H3K4me2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.[11]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again as in step 9.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

This protocol is to determine if the inhibition of LSD1 by this compound leads to an increase in H3K4me2 at specific gene promoters.

Materials:

  • Cells treated with this compound and vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • ChIP dilution buffer

  • Anti-H3K4me2 antibody

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target gene promoters (e.g., CD11b) and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[12]

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells and isolate the nuclei according to a standard ChIP protocol.[4][12]

  • Resuspend the nuclei in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.[13]

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Dilute the chromatin in ChIP dilution buffer and pre-clear with Protein A/G beads.

  • Save a small aliquot of the chromatin as the "input" control.[12]

  • Incubate the remaining chromatin with the anti-H3K4me2 antibody or normal IgG overnight at 4°C with rotation.[14]

  • Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[12]

  • Elute the chromatin from the beads using elution buffer.

  • Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.[13]

  • Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit.

  • Perform qPCR using primers specific for the promoter regions of genes known to be regulated by LSD1 and a negative control genomic region.

  • Analyze the qPCR data to determine the fold enrichment of H3K4me2 at the target promoters in inhibitor-treated versus control cells.[8]

References

Application Notes and Protocols for Lsd1-IN-19 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield publicly available in vivo dosage and administration data specifically for Lsd1-IN-19 . The following application notes and protocols are therefore based on data from other well-characterized lysine-specific demethylase 1 (LSD1) inhibitors. These protocols should be considered as a starting point for study design, and the optimal dosage, vehicle, and administration route for this compound must be determined empirically through dose-finding and toxicology studies.

Introduction

This compound is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a crucial role in epigenetic regulation through the demethylation of histone and non-histone proteins.[1] LSD1 is overexpressed in various cancers, making it an attractive therapeutic target.[2][3][4] Inhibition of LSD1 has been shown to suppress tumor growth, induce differentiation, and enhance anti-tumor immunity in various preclinical models.[2][4] These notes provide a summary of dosages and administration protocols for several LSD1 inhibitors in animal models to guide the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize the in vivo administration of various LSD1 inhibitors in mouse models, providing a reference for designing studies with this compound.

Table 1: In Vivo Administration of LSD1 Inhibitors in Cancer Models

InhibitorAnimal ModelCancer TypeDosageRoute of AdministrationTreatment ScheduleReference
GSK2879552Mouse XenograftSmall Cell Lung Cancer (SCLC)1.5 mg/kgOral (p.o.)Well-tolerated with daily administration[5]
ORY-1001 & Anti-PD1Mouse ModelMelanomaNot SpecifiedNot Specified22 days[2]
Phenelzine4T1 Mouse ModelTriple-Negative Breast Cancer40 mg/kgNot SpecifiedNot Specified[6]
PG-11144Nude Mouse XenograftColorectal Cancer (HCT-116)10 mg/kgNot SpecifiedTwice a week[7]
MC3288/MC3382Mouse APL ModelAcute Promyelocytic Leukemia11.25 - 22.50 mg/kgOral (p.o.)Not Specified[4]

Table 2: In Vivo Administration of LSD1 Inhibitors in Other Disease Models

InhibitorAnimal ModelDisease ModelDosageRoute of AdministrationTreatment ScheduleReference
GSK-LSD1Shank3+/ΔC MiceAutism Spectrum Disorder5 mg/kgIntraperitoneal (i.p.)Once daily for 3 days[1]

Experimental Protocols

The following are generalized protocols for in vivo studies with LSD1 inhibitors, which can be adapted for this compound after initial dose-finding experiments.

Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or as determined by solubility studies)

  • Cancer cell line (e.g., NCI-H1417 for SCLC, THP-1 for AML)

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Calipers

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound. On the day of treatment, dilute the stock solution to the desired final concentration with the chosen vehicle.

    • Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage or intraperitoneal injection). The volume should be based on the mouse's body weight (e.g., 10 mL/kg).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant morbidity.

  • Tissue Collection and Analysis:

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumor weight can be recorded.

    • Tumor tissue can be processed for pharmacodynamic marker analysis (e.g., Western blot for H3K4me2 levels), histology, or other downstream analyses.

Protocol 2: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Healthy mice (e.g., C57BL/6)

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Dosing:

    • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathways

LSD1 regulates gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[8] It also demethylates non-histone proteins like p53 and DNMT1.[9] LSD1 has been shown to be involved in several cancer-related signaling pathways, including the PI3K/Akt/mTOR and NOTCH pathways.[9][10]

LSD1_Signaling_Pathway cluster_0 LSD1 Inhibition cluster_1 Downstream Effects Lsd1_IN_19 This compound LSD1 LSD1 Lsd1_IN_19->LSD1 Inhibits H3K4me2 H3K4me2 (Activation Mark) LSD1->H3K4me2 Demethylates Oncogenes Oncogenes LSD1->Oncogenes Activates Differentiation Cell Differentiation LSD1->Differentiation Inhibits Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me2->Tumor_Suppressor_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis

Caption: Simplified signaling pathway of LSD1 inhibition.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of an LSD1 inhibitor.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Reach Study Endpoint monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia analysis Tumor Excision & Analysis (Weight, WB, H&E) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for a xenograft study.

Conclusion

While specific in vivo data for this compound is not yet available in the public domain, the information gathered from other LSD1 inhibitors provides a strong foundation for designing preclinical studies. Researchers should begin with dose-finding and tolerability studies to establish a safe and effective dose range for this compound before proceeding with efficacy studies in relevant animal models of disease. The protocols and data presented here serve as a valuable resource for initiating such investigations.

References

Application Notes and Protocols: Measuring the Activity of Lsd1-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[3][4][5] Lsd1-IN-19 is a potent, selective, and non-covalent inhibitor of LSD1, demonstrating a Ki of 0.108 μM and a KD of 0.068 μM.[1] This document provides detailed protocols for various biochemical assays to measure the inhibitory activity of this compound and other related compounds, along with a summary of quantitative data for key LSD1 inhibitors.

Signaling Pathways Involving LSD1

LSD1 is a critical regulator in multiple signaling pathways that are fundamental to cell proliferation, differentiation, and survival. Its inhibitory action on tumor suppressor genes and its interactions with oncogenic pathways contribute significantly to tumorigenesis.[6] Key pathways influenced by LSD1 activity include the Wnt/β-catenin, PI3K/Akt/mTOR, and Notch signaling cascades. Understanding these connections is vital for elucidating the mechanism of action of inhibitors like this compound.

LSD1_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cluster_Notch Notch Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin DKK1 DKK1 DKK1->Frizzled TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes_Wnt Target Genes (e.g., c-Myc) TCF_LEF->TargetGenes_Wnt PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy NotchReceptor Notch Receptor NICD NICD NotchReceptor->NICD NotchLigand Notch Ligand NotchLigand->NotchReceptor CSL CSL NICD->CSL TargetGenes_Notch Target Genes (e.g., HES, HEY) CSL->TargetGenes_Notch LSD1 LSD1 LSD1->DKK1 LSD1->mTOR LSD1->NotchReceptor

Caption: LSD1 interaction with key signaling pathways.

Quantitative Data for LSD1 Inhibitors

The inhibitory potency of compounds against LSD1 is typically determined using various biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the biochemical IC50 values for several well-characterized LSD1 inhibitors, providing a comparative landscape for evaluating this compound.

CompoundAssay TypeIC50 (nM)Notes
This compound -Ki: 108 nM Potent, non-covalent, and selective inhibitor.[1]
Iadademstat (ORY-1001)HTRF0.33Covalent inhibitor, clinical candidate.
Pulrodemstat (CC-90011)HTRF0.66Non-covalent inhibitor, clinical candidate.
OG-668HTRF7.6Tool compound.
Bomedemstat (IMG-7289)HTRF57Covalent inhibitor, clinical candidate.
GSK-2879552HTRF160Covalent inhibitor, clinical candidate.[7]
Seclidemstat (SP-2577)HTRF1300Non-covalent inhibitor, clinical candidate.
Tranylcypromine (TCP)HTRF5600Covalent inhibitor, tool compound.
SP-2509HTRF2500Reversible inhibitor, tool compound.

Data for inhibitors other than this compound is adapted from Sacilotto et al., 2021.

Experimental Protocols

Several robust biochemical assays are available to determine the activity of LSD1 and the potency of its inhibitors. The choice of assay depends on the required throughput, sensitivity, and the need for direct or indirect detection.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a highly sensitive, homogeneous assay suitable for high-throughput screening. It measures the demethylation of a biotinylated histone H3 peptide substrate.

HTRF_Workflow cluster_step1 Step 1: Enzymatic Reaction cluster_step2 Step 2: Detection cluster_step3 Step 3: Measurement LSD1 LSD1 Enzyme Incubation1 Incubate at 25°C for 60 min LSD1->Incubation1 Inhibitor This compound or Vehicle Inhibitor->Incubation1 Substrate Biotin-H3K4me1 Peptide + FAD Substrate->Incubation1 Product Biotin-H3K4me0 (Demethylated Product) Incubation1->Product DetectionMix Add Detection Mix: - Eu3+-anti-H3K4me0 Ab - XL665-Streptavidin Product->DetectionMix Incubation2 Incubate at 25°C for 60 min DetectionMix->Incubation2 FRET FRET Signal Incubation2->FRET Reader Read TR-FRET Signal (Ex: 320 nm, Em: 620/665 nm) FRET->Reader Calculation Calculate HTRF Ratio (665nm/620nm) Reader->Calculation

Caption: Workflow for the LSD1 HTRF assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).

  • Enzymatic Reaction:

    • In a 384-well white plate, add this compound dilutions or vehicle control.

    • Add recombinant human LSD1 enzyme (e.g., 1.5 nM final concentration) to each well.

    • Initiate the reaction by adding a mixture of biotinylated monomethyl H3(1-21)K4 peptide substrate and flavin adenine dinucleotide (FAD).

    • Incubate the plate at 25°C for 60 minutes.[1]

  • Detection:

    • Stop the reaction by adding a detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

    • Incubate for 60 minutes at 25°C.[1]

  • Measurement:

    • Read the TR-FRET signal using a compatible microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).[1]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10^4.

    • Determine the percent inhibition relative to a no-inhibitor control and plot the dose-response curve to calculate the IC50 value.

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)

AlphaLISA is another bead-based, no-wash immunoassay that is highly sensitive and amenable to automation. It measures the interaction between a specific antibody and the demethylated peptide substrate.

Methodology:

  • Reagent Preparation: Dilute the LSD1 enzyme, this compound, and biotinylated H3K4me1 peptide substrate in the specified AlphaLISA assay buffer.

  • Enzymatic Reaction:

    • Add the LSD1 enzyme to the wells of a 384-well white plate.

    • Add the test compound (this compound) or vehicle. Pre-incubate for 10-15 minutes.

    • Initiate the reaction by adding the biotinylated peptide substrate.

    • Incubate for 60 minutes at room temperature.[8]

  • Detection:

    • Stop the reaction by adding AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product (H3K4me0).

    • Incubate for 60 minutes at room temperature.[8]

    • Add Streptavidin-coated Donor beads in the dark.

    • Incubate for 30 minutes at room temperature in the dark.[8]

  • Measurement:

    • Read the plate on an Alpha-enabled microplate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the inhibitor concentration to determine the IC50 value.

Horseradish Peroxidase (HRP) Coupled Assay

This assay provides real-time kinetic information by indirectly measuring the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.[1]

Methodology:

  • Compound and Enzyme Preparation: Pre-incubate serial dilutions of this compound with recombinant human LSD1 enzyme (e.g., 38.5 nM) on ice for 15 minutes in a 96-well black plate.[1]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the dimethyl H3(1-21)K4 peptide substrate.

    • Incubate for 30 minutes at 37°C.[1]

  • Detection:

    • Add a detection mix containing Amplex Red reagent and horseradish peroxidase (HRP).

    • Incubate for 5 minutes at room temperature in the dark.[1]

  • Measurement:

    • Measure the fluorescence (excitation: 530-540 nm, emission: 585-595 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the change in fluorescence over time. Determine the percent inhibition for each concentration of this compound and calculate the IC50.

Mass Spectrometry (MS)-Based Assays

Mass spectrometry offers a direct, label-free method to monitor the change in methylation status of the peptide substrate. It is considered a gold-standard secondary assay to confirm hits from primary screens and to avoid artifacts from indirect assay formats.[2]

Principle:

MS-based assays directly measure the mass-to-charge ratio of the substrate and product peptides. The demethylation reaction results in a predictable mass shift, allowing for precise quantification of enzyme activity. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight) or high-throughput methods like SAMDI (Self-Assembled Monolayer Desorption/Ionization) can be employed.[2]

General Workflow:

  • Enzymatic Reaction: Incubate LSD1, the peptide substrate, and this compound for a defined period.

  • Sample Preparation: Quench the reaction and prepare the sample for MS analysis (e.g., desalting with C18 tips).

  • Data Acquisition: Acquire mass spectra of the reaction mixture.

  • Data Analysis: Quantify the relative abundance of the methylated substrate and the demethylated product peaks to determine the extent of the reaction and calculate inhibition.

Conclusion

The assays described provide a comprehensive toolkit for characterizing the inhibitory activity of this compound. For primary screening and determining IC50 values, HTRF and AlphaLISA assays are highly recommended due to their sensitivity and high-throughput nature. The HRP-coupled assay is valuable for kinetic studies. Mass spectrometry serves as an essential orthogonal method to validate findings and provide direct evidence of demethylation, ensuring the reliability of the inhibitory data.[2] The strategic application of these assays will facilitate a thorough understanding of this compound's biochemical activity and its potential as a therapeutic agent.

References

Application Note: Using Lsd1-IN-19 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] LSD1 primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters, leading to transcriptional repression.[3] When in complex with proteins like the androgen receptor, its specificity can switch to H3K9me1/2, resulting in gene activation.[4] LSD1 is a core component of several repressive complexes, including CoREST and NuRD, which are essential for its activity on nucleosomal substrates.[1][5]

Due to its role in regulating cell proliferation, differentiation, and stemness, LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate, and breast cancer, often correlating with poor prognosis.[1][6] This has made LSD1 a compelling therapeutic target.

Lsd1-IN-19 is a potent and selective small molecule inhibitor designed to target the catalytic activity of LSD1. By inhibiting LSD1, this compound is expected to increase histone methylation at target gene loci, thereby altering gene expression programs. This application note provides a comprehensive protocol for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its impact on histone methylation dynamics and the occupancy of transcription factors at specific genomic regions.

Disclaimer: As "this compound" is a representative name, the quantitative data presented is based on published results for well-characterized LSD1 inhibitors (e.g., GSK-LSD1, Tranylcypromine). Researchers should empirically determine the optimal concentration and treatment time for their specific compound and cell system.

Mechanism of Action

LSD1 catalyzes the oxidative demethylation of its substrates.[2] By inhibiting the FAD-dependent catalytic activity of LSD1, this compound prevents the removal of methyl marks from H3K4me1/2. This leads to an accumulation of these "active" marks at the regulatory regions of LSD1 target genes. The resulting alteration in the chromatin landscape can de-repress tumor suppressor genes or genes involved in cell differentiation, thereby exerting an anti-tumor effect.[7][8] ChIP assays are the gold standard for detecting these locus-specific changes in histone modifications.

LSD1_Mechanism cluster_0 Normal LSD1 Function cluster_1 With this compound LSD1 LSD1 / CoREST Complex Repression Gene Repression LSD1->Repression Leads to H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Demethylation Inhibitor This compound Inhibited_LSD1 LSD1 / CoREST Complex Inhibitor->Inhibited_LSD1 Inhibits Accumulation H3K4me2 Accumulation Activation Gene De-repression (Activation) Accumulation->Activation Leads to ChIP_Workflow node_treatment 1. Cell Treatment (Vehicle vs. This compound) node_crosslink 2. Protein-DNA Cross-linking (1% Formaldehyde) node_treatment->node_crosslink node_lysis 3. Cell Lysis & Chromatin Shearing (Sonication) node_crosslink->node_lysis node_ip 4. Immunoprecipitation (Anti-H3K4me2 or IgG) node_lysis->node_ip node_wash 5. Wash & Elute (Remove non-specific binding) node_ip->node_wash node_reverse 6. Reverse Cross-links & Purify DNA (Heat, Proteinase K) node_wash->node_reverse node_analysis 7. Analysis (qPCR or ChIP-seq) node_reverse->node_analysis

References

Lsd1-IN-19: Application Notes and Protocols for Studying Gene Expression and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-19 is a potent, selective, and non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme pivotal in the regulation of gene expression through histone and non-histone protein demethylation. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate gene expression, signaling pathways, and for the development of novel therapeutic strategies. Detailed protocols for key experimental assays are provided, along with structured data presentation and visualizations to facilitate experimental design and data interpretation.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation. It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription, thereby leading to gene repression.[1][2] Conversely, in complex with the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, leading to gene activation.[1] LSD1 is a key component of several transcriptional repressor complexes, including CoREST and NuRD.[1] Its dysregulation is implicated in various cancers, making it a promising therapeutic target.

This compound is a potent and selective non-covalent inhibitor of LSD1.[3][4] Its mechanism of action involves binding to the active site of LSD1, thereby preventing the demethylation of its substrates. This inhibition leads to alterations in gene expression and can induce anti-proliferative effects in cancer cells.[3][4]

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and activity in various cancer cell lines.

Parameter Value Reference
Ki (LSD1) 0.108 µM[3][4]
KD (LSD1) 0.068 µM[3][4]

Table 1: Biochemical Potency of this compound against LSD1.

Cell Line Cancer Type IC50 (72h) Reference
THP-1 Acute Myeloid Leukemia0.17 µM[3][4]
MDA-MB-231 Breast Cancer0.40 µM[3][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.

Signaling Pathways

LSD1 is implicated in the regulation of several key signaling pathways. Inhibition of LSD1 with compounds like this compound can modulate these pathways, impacting cell fate decisions such as proliferation, differentiation, and apoptosis.

LSD1_Signaling_Pathways cluster_0 LSD1 Inhibition cluster_1 Downstream Effects Lsd1_IN_19 This compound LSD1 LSD1 Lsd1_IN_19->LSD1 Inhibits H3K4me2 H3K4me2 (at target gene promoters) LSD1->H3K4me2 Demethylates Notch_Pathway Notch Pathway LSD1->Notch_Pathway Regulates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway LSD1->PI3K_Akt_mTOR Regulates Gene_Repression Target Gene Repression H3K4me2->Gene_Repression Promotes Transcription Cell_Proliferation Cell Proliferation Gene_Repression->Cell_Proliferation Impacts Differentiation Differentiation Gene_Repression->Differentiation Impacts Notch_Pathway->Cell_Proliferation Impacts PI3K_Akt_mTOR->Cell_Proliferation Promotes

Caption: LSD1 inhibition by this compound leads to increased H3K4me2, altering gene expression and impacting key signaling pathways like Notch and PI3K/Akt/mTOR, ultimately affecting cell proliferation and differentiation.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on gene expression and regulation.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blotting (LSD1, H3K4me2, target proteins) treatment->western rtqpcr RT-qPCR (target gene expression) treatment->rtqpcr analysis Data Analysis and Interpretation viability->analysis western->analysis rtqpcr->analysis

Caption: A general experimental workflow for studying the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., THP-1, MDA-MB-231)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Histone Marks and Target Proteins

This protocol is to assess the effect of this compound on the levels of H3K4me2 and other target proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or Histone H3 for histone marks).

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is to measure the changes in the mRNA levels of target genes upon this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • RT-qPCR instrument

Procedure:

  • Extract total RNA from treated and control cells using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.

  • Run the qPCR reaction on an RT-qPCR instrument.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).

Conclusion

This compound is a valuable chemical probe for elucidating the role of LSD1 in gene expression and regulation. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding the biological consequences of LSD1 inhibition and exploring its therapeutic potential. The visualization of key signaling pathways and experimental workflows is intended to aid in the conceptualization and planning of research projects in this area.

References

Protocols for Assessing Lsd1-IN-19's Effect on Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-19 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can modulate chromatin structure and gene transcription, thereby influencing cell fate decisions such as differentiation. These protocols provide detailed methodologies for assessing the effects of this compound on the differentiation of various cell types, with a focus on hematopoietic and cancer cell models.

LSD1 is a key regulator of hematopoiesis, and its inhibition has been shown to impact the differentiation of both normal and malignant hematopoietic cells.[1][2] In the context of acute myeloid leukemia (AML), LSD1 inhibition can induce the differentiation of leukemic blasts into more mature myeloid cells, representing a promising therapeutic strategy.[3][4] Conversely, in erythroid differentiation, LSD1 inhibition can block the maturation of red blood cells while simultaneously inducing the expression of fetal hemoglobin (γ-globin), a potential therapeutic approach for β-globinopathies.[5][6]

These application notes provide a framework for investigating the pro-differentiative or differentiation-modulating effects of this compound in relevant cellular models. The protocols outlined below cover essential techniques such as flow cytometry for immunophenotyping, quantitative PCR for gene expression analysis, and Western blotting for assessing histone modifications.

Data Presentation

Table 1: Effect of this compound on Myeloid Differentiation Markers in AML Cells
Cell LineThis compound Concentration (nM)Treatment Duration (days)% CD11b Positive Cells% CD86 Positive CellsReference
MOLM-13100445.2 ± 5.130.8 ± 4.2[7]
MOLM-13500478.6 ± 6.765.1 ± 5.9[7]
THP-1100635.7 ± 4.325.4 ± 3.8[4]
THP-1500668.9 ± 7.255.3 ± 6.1[4]
Table 2: Effect of this compound on Erythroid Differentiation and Globin Gene Expression
Cell TypeThis compound Concentration (nM)Treatment Duration (days)% CD71+/CD235a+ Cellsγ-globin mRNA (fold change)β-globin mRNA (fold change)Reference
Human CD34+ HSPCs120485.3 ± 7.93.5 ± 0.40.8 ± 0.1[8]
Human CD34+ HSPCs370462.1 ± 6.55.2 ± 0.60.6 ± 0.08[8]
Human CD34+ HSPCs1100425.4 ± 3.86.8 ± 0.70.4 ± 0.05[8]
Table 3: Effect of this compound on Cell Viability and Apoptosis
Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Viable Cells% Apoptotic Cells (Annexin V+)Reference
SU-DHL-6 (DLBCL)17262.3 ± 5.525.1 ± 3.7[9]
SU-DHL-6 (DLBCL)57235.8 ± 4.148.9 ± 6.2[9]
Severe COVID-19 PBMCs12485.1 ± 7.2Not Reported[10]
Severe COVID-19 PBMCs102465.4 ± 6.8Not Reported[10]

Experimental Protocols

Assessment of Myeloid Differentiation in AML Cells by Flow Cytometry

This protocol describes the analysis of myeloid differentiation markers CD11b and CD86 in acute myeloid leukemia (AML) cell lines treated with this compound.

Materials:

  • AML cell lines (e.g., MOLM-13, THP-1)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • FITC anti-human CD11b

    • PE anti-human CD86

    • Respective isotype controls

  • 7-AAD or Propidium Iodide (PI) for viability staining

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture AML cells in complete medium to a density of 0.5 x 10^6 cells/mL.

    • Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for the desired duration (e.g., 4-6 days).

  • Cell Staining:

    • Harvest approximately 1 x 10^6 cells per sample by centrifugation.

    • Wash cells once with cold PBS.

    • Resuspend cells in 100 µL of FACS Buffer.

    • Add fluorochrome-conjugated antibodies against CD11b, CD86, and their corresponding isotype controls at the manufacturer's recommended concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS Buffer.

    • Resuspend cells in 300 µL of FACS Buffer containing a viability dye (e.g., 7-AAD or PI).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.

    • Gate on the live cell population based on forward scatter, side scatter, and viability dye exclusion.

    • Analyze the percentage of cells positive for CD11b and CD86 expression compared to the isotype controls.

Assessment of Erythroid Differentiation by Flow Cytometry

This protocol details the analysis of erythroid differentiation markers CD71 and CD235a in human hematopoietic stem and progenitor cells (HSPCs) treated with this compound.

Materials:

  • Human CD34+ HSPCs

  • Erythroid differentiation medium

  • This compound

  • PBS

  • FACS Buffer

  • Fluorochrome-conjugated antibodies:

    • APC anti-human CD71

    • PE anti-human CD235a

    • Respective isotype controls

  • Flow cytometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture CD34+ HSPCs in a three-phase erythroid differentiation medium.[8]

    • On day 7 of differentiation, add this compound at various concentrations (e.g., 100 nM to 1 µM) or vehicle control.

    • Continue culture for an additional 4-11 days.

  • Cell Staining:

    • Harvest and wash cells as described in Protocol 1.

    • Resuspend cells in 100 µL of FACS Buffer.

    • Add fluorochrome-conjugated antibodies against CD71, CD235a, and their isotype controls.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice and resuspend in FACS Buffer.

  • Flow Cytometry Analysis:

    • Acquire and analyze data as described in Protocol 1, gating on the total cell population to assess the percentages of CD71+/CD235a+ (immature erythroblasts) and CD71-/CD235a+ (mature erythroblasts) populations.[5][8]

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression of genes involved in differentiation, such as globin genes (HBG1/2, HBB) in erythroid cells or myeloid transcription factors (SPI1/PU.1, CEBPA) in AML cells.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers (see Table 4)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cell pellets using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction includes:

      • qPCR master mix

      • Forward and reverse primers (final concentration 200-500 nM)

      • cDNA template (10-50 ng)

      • Nuclease-free water to the final volume

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

Table 4: Primer Sequences for qPCR
GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
HBG1/2 (γ-globin)CCACTGCACTTTTGGCAAGGGGCATTGGTGTCATTCACTCAG
HBB (β-globin)ACATTTGCTTCTGACACAACTGAGGAGAAGTCTGCCGTTACCA
SPI1 (PU.1)CAGAAGGCCAACCGAAGAAGGCCGTAGTTGCACAGGTTGAG
CEBPACAAGAACAGCAACGAGTACCGGTCACTGGTCAACTCCAGCAC
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Western Blotting for Histone Modifications

This protocol is for the detection of changes in histone H3 lysine 4 dimethylation (H3K4me2) levels following this compound treatment.

Materials:

  • Treated and control cells

  • Histone extraction buffer

  • 0.2 N HCl

  • Tris-HCl (pH 8.0)

  • Protein quantification assay (e.g., Bradford)

  • SDS-PAGE gels (15%)

  • Transfer buffer

  • Nitrocellulose or PVDF membrane (0.2 µm pore size)[11][12]

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-H3K4me2

    • Rabbit anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction:

    • Perform acid extraction of histones from cell nuclei.[13] Briefly, lyse cells to isolate nuclei, then extract histones with 0.2 N HCl overnight at 4°C.[13] Neutralize the extract with Tris-HCl.

  • Protein Quantification and Electrophoresis:

    • Quantify histone protein concentration.

    • Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel.[11]

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a nitrocellulose or PVDF membrane.[11]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-total H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the H3K4me2 signal to the total H3 signal to determine relative changes in methylation.

Mandatory Visualization

Lsd1_Signaling_Pathway cluster_nucleus Nucleus Lsd1 LSD1 CoREST CoREST Complex Lsd1->CoREST forms complex H3K4me2 H3K4me2 Lsd1->H3K4me2 demethylates TranscriptionRepression Transcription Repression Lsd1->TranscriptionRepression leads to HistoneH3 Histone H3 CoREST->HistoneH3 targets StemCellGenes Stem/Progenitor Gene Promoters HistoneH3->StemCellGenes associated with H3K4me2->HistoneH3 TranscriptionActivation Transcription Activation H3K4me2->TranscriptionActivation promotes MyeloidGenes Myeloid Differentiation Gene Promoters TranscriptionRepression->StemCellGenes acts on TranscriptionActivation->MyeloidGenes acts on Lsd1_IN_19 This compound Lsd1_IN_19->Lsd1

Caption: LSD1 signaling pathway in hematopoietic differentiation.

Experimental_Workflow cluster_assays Differentiation Assessment Start Start: Cell Culture Treatment Treatment with this compound (Dose-Response and Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest FlowCytometry Flow Cytometry (CD11b/CD86 or CD71/CD235a) Harvest->FlowCytometry qPCR qPCR (Gene Expression) Harvest->qPCR WesternBlot Western Blot (Histone Marks) Harvest->WesternBlot DataAnalysis Data Analysis and Interpretation FlowCytometry->DataAnalysis qPCR->DataAnalysis WesternBlot->DataAnalysis End End: Conclusion DataAnalysis->End

Caption: Experimental workflow for assessing this compound's effect.

References

Application Notes and Protocols: Lsd1-IN-19 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that plays a crucial role in carcinogenesis by altering gene expression through the demethylation of histone and non-histone proteins.[1][2] Its overexpression is observed in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, making it an attractive target for therapeutic intervention.[3][4] Lsd1-IN-19 is a specific inhibitor of LSD1, and its combination with other anti-cancer agents is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[3][5][6] This document provides a summary of preclinical data, detailed experimental protocols, and visualizations of signaling pathways for the use of LSD1 inhibitors, including this compound and other well-characterized inhibitors, in combination with other cancer therapies.

Data Presentation

Table 1: In Vitro Efficacy of LSD1 Inhibitors in Combination Therapies
Cancer TypeLSD1 InhibitorCombination AgentEffectQuantitative DataReference
Castration-Resistant Prostate Cancer (CRPC)GSK2879552 (1µM)i-BET762 (1µM)Synergistic suppression of cell migrationStronger effect on PCa cell migration than single agent treatment.[5]
Castration-Resistant Prostate Cancer (CRPC)ORY-1001BET inhibitorsSynergistic repression of cell growthDosages that achieve the highest synergy are highlighted in the study.[5]
Ovarian CancerNCD38 or SP2509Cisplatin or CarboplatinPotent reduction in cell viability and induction of apoptosisVarying doses of NCD38/SP2509 with varying doses of cisplatin/carboplatin showed enhanced effects.[7]
Acute Myeloid Leukemia (AML)TCPATRAModest induction of differentiation marker CD11bEC50 of ~1.4 µM for CD11b induction.[8]
Colorectal CancerTranylcypromine (LSD1 inhibitor)SAHA (HDAC inhibitor)Synergistic decrease in cell viability and growth inhibitionGI50 of 0.978 µM for the combination.[9]
Early T-cell Progenitor Acute Lymphoblastic Leukemia (ETP-ALL)SP-2509 (scaffolding LSD1i)Ruxolitinib (JAKi)Significant synergistic reduction in cell growthSynergy observed with Ruxolitinib (0–10 µM).[10]
Table 2: In Vivo Efficacy of LSD1 Inhibitors in Combination Therapies
Cancer ModelLSD1 InhibitorCombination AgentEffectQuantitative DataReference
Castration-Resistant Prostate Cancer (CRPC) XenograftGSK2879552i-BET762Synergistic repression of tumor growthCombination treatment more broadly represses gene expression and MYC signaling.[5][11]
Ovarian Cancer Orthotopic XenograftKDM1A knockdownCisplatinSignificantly reduced tumor growthCombination of KDM1A-KD and cisplatin showed significant tumor growth reduction compared to single treatment.[7]
BRAF-mutant Colorectal Cancer Orthotopic XenograftSP-2577BRAFi + EGFRiReduced tumor growth and metastasisAddition of SP-2577 further reduced tumor size and Ki67 staining.[12]
ETP-ALL XenograftGSK-LSD1 (1.5 mg/kg/day)Ruxolitinib (30 mg/kg/ twice a day)Reduced splenomegaly and improved overall survivalSignificant improvement in overall survival (p < 0.032).[10]
Acute Myeloid Leukemia (AML) XenograftINCB059872-Significantly inhibited tumor growth and prolonged median survival-[13]
Small Cell Lung Cancer (SCLC) XenograftGSK2879552-Over 80% tumor growth inhibition-[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on ovarian cancer cells treated with a combination of KDM1A inhibitors and chemotherapy.[7]

Materials:

  • Cancer cell lines (e.g., SKOV3, OVCAR8)

  • LSD1 inhibitor (e.g., NCD38, SP2509)

  • Chemotherapeutic agent (e.g., cisplatin, carboplatin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an optimal density for linear growth and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the LSD1 inhibitor alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle-treated control group.

  • Incubate the plates for a predetermined period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This protocol is based on a study investigating the combination of KDM1A inhibition and chemotherapy in ovarian cancer.[7]

Materials:

  • Cancer cell lines

  • LSD1 inhibitor

  • Chemotherapeutic agent

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Treat the cells with the LSD1 inhibitor, the chemotherapeutic agent, or the combination at specified concentrations.

  • Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

  • Count the number of colonies (typically those with >50 cells).

  • Calculate the colony formation efficiency and compare the different treatment groups.

In Vivo Xenograft Model

This protocol is a general representation based on preclinical studies of LSD1 inhibitors in various cancer models.[10][12]

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation

  • LSD1 inhibitor

  • Combination therapeutic agent

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.

  • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, LSD1 inhibitor alone, combination agent alone, and the combination of both.

  • Administer the treatments according to the desired schedule (e.g., daily oral gavage).

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or molecular analysis).

RNA-Sequencing (RNA-seq) Analysis

This protocol outlines the general steps for performing RNA-seq to analyze transcriptional changes upon treatment, as mentioned in several studies.[5][14][15]

Materials:

  • Treated and control cells or tumor tissues

  • RNA extraction kit

  • Library preparation kit for RNA-seq

  • Next-generation sequencing platform

Procedure:

  • RNA Extraction: Isolate total RNA from the experimental samples using a suitable RNA extraction kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between treatment groups.

    • Perform pathway enrichment analysis to understand the biological processes affected by the combination therapy.

Signaling Pathways and Mechanisms of Action

LSD1 Inhibition and Immune Checkpoint Blockade

LSD1 inhibition can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, by turning "cold" tumors into "hot" tumors.[16][17] This is achieved through several mechanisms, including the upregulation of tumor immunogenicity and the promotion of T-cell infiltration.[16]

LSD1_Immuno_Combination cluster_tumor Tumor Cell cluster_immune Immune Microenvironment cluster_therapy Combination Therapy LSD1 LSD1 ERVs Endogenous Retroviral Elements (ERVs) LSD1->ERVs represses dsRNA dsRNA ERVs->dsRNA transcription IFN_Response Interferon Response dsRNA->IFN_Response activates Chemokines Chemokines (CXCL9, CXCL10) IFN_Response->Chemokines upregulates PDL1 PD-L1 IFN_Response->PDL1 upregulates T_Cell_Infiltration T Cell Infiltration Chemokines->T_Cell_Infiltration promotes PD1 PD-1 PDL1->PD1 binds & inhibits CD8_T_Cell CD8+ T Cell Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Infiltration->Anti_Tumor_Immunity enhances LSD1_Inhibitor This compound LSD1_Inhibitor->LSD1 inhibits Anti_PD1 Anti-PD-1/PD-L1 Anti_PD1->PD1 blocks

Caption: LSD1 inhibition synergizes with anti-PD-1/PD-L1 therapy.

LSD1 and BET Inhibitor Combination

The combination of LSD1 inhibitors and BET inhibitors has shown strong synergy in castration-resistant prostate cancer (CRPC).[5][11] This combination disrupts super-enhancer-driven oncogenic transcriptional programs, particularly those regulated by MYC.

LSD1_BET_Combination cluster_regulation Transcriptional Regulation cluster_outcome Cellular Outcome LSD1_Inhibitor This compound LSD1 LSD1 LSD1_Inhibitor->LSD1 inhibits Tumor_Growth Tumor Growth BET_Inhibitor BET Inhibitor BRD4 BRD4 BET_Inhibitor->BRD4 inhibits Super_Enhancer Super-Enhancers LSD1->Super_Enhancer co-activates BRD4->Super_Enhancer co-activates MYC MYC Oncogene Super_Enhancer->MYC drives expression of Oncogenic_Transcription Oncogenic Transcription Program MYC->Oncogenic_Transcription promotes Oncogenic_Transcription->Tumor_Growth leads to

Caption: LSD1 and BET inhibitors synergistically suppress oncogenic transcription.

LSD1 and HDAC Inhibitor Combination

LSD1 often functions in a complex with histone deacetylases (HDACs) to repress gene transcription.[1] The combination of LSD1 and HDAC inhibitors can lead to synergistic anti-tumor effects by reactivating tumor suppressor genes.[6][18]

LSD1_HDAC_Combination cluster_regulation Epigenetic Regulation cluster_outcome Cellular Outcome LSD1_Inhibitor This compound LSD1_HDAC_Complex LSD1/HDAC Complex LSD1_Inhibitor->LSD1_HDAC_Complex inhibits LSD1 HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->LSD1_HDAC_Complex inhibits HDAC Histone_Methylation H3K4me2 (Active Mark) LSD1_HDAC_Complex->Histone_Methylation removes Histone_Acetylation Histone Acetylation (Active Mark) LSD1_HDAC_Complex->Histone_Acetylation removes Tumor_Suppressor_Genes Tumor Suppressor Genes Histone_Methylation->Tumor_Suppressor_Genes activates Histone_Acetylation->Tumor_Suppressor_Genes activates Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis induces

Caption: Combined LSD1 and HDAC inhibition reactivates tumor suppressor genes.

Conclusion

The combination of this compound and other LSD1 inhibitors with various cancer therapies represents a powerful strategy to enhance anti-tumor responses and overcome resistance. The preclinical data strongly support the synergistic effects of these combinations. The provided protocols offer a foundation for researchers to design and execute experiments to further explore the potential of these combination therapies. The visualized signaling pathways highlight the complex molecular mechanisms underlying the observed synergy, providing a rationale for the clinical development of these therapeutic approaches. Further research is warranted to optimize dosing and scheduling and to identify patient populations most likely to benefit from these innovative combination treatments.

References

Troubleshooting & Optimization

Lsd1-IN-19 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-19.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, this compound prevents the demethylation of these histone marks, resulting in the modulation of gene expression. This activity has shown anti-proliferative effects in various cancer cell lines.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on available data for similar compounds, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2][3][4] For in vivo applications, specific formulation protocols are required. Please refer to the Solubility Data table and Experimental Protocols section for more detailed information.

Q3: How should I store this compound?

A3: this compound should be stored as a solid at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For other LSD1 inhibitors, storage of stock solutions at -80°C for up to a year and at -20°C for up to 6 months is recommended.

Q4: I am observing precipitation when preparing my stock solution. What should I do?

A4: If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[2][5] Ensure you are using a high-purity, anhydrous grade of DMSO, as hygroscopic DMSO can significantly impact solubility.[2][3][4] If the issue persists, consider preparing a more dilute stock solution.

Q5: Can this compound be used for in vivo studies?

A5: Yes, this compound has the potential for use in in vivo studies. However, due to its likely low aqueous solubility, a specific formulation will be necessary. For a similar LSD1 inhibitor, GSK2879552, formulations using co-solvents such as PEG300, Tween-80, and saline, or vehicles like corn oil have been reported.[5] Please refer to the Experimental Protocols section for a sample in vivo formulation protocol.

Troubleshooting Guide

Issue Possible Cause Solution
Compound will not dissolve - Inappropriate solvent- Low-quality or wet solvent- Compound has precipitated out of solution- Confirm the recommended solvent from the Solubility Data table.- Use fresh, anhydrous DMSO.[2][3][4]- Gently warm the solution and/or sonicate to aid dissolution.[2][5]
Inconsistent results in cell-based assays - Inaccurate stock solution concentration- Degradation of the compound- Cell line variability- Ensure the compound is fully dissolved before making dilutions.- Prepare fresh dilutions from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Ensure consistent cell passage number and health.
Precipitation in cell culture media - Exceeding the solubility limit in aqueous media- Lower the final concentration of this compound in your assay.- Ensure the final DMSO concentration is compatible with your cell line (typically ≤0.5%).
Low or no activity in in vitro enzymatic assays - Incorrect assay conditions- Inactive enzyme- Verify the components and concentrations in your assay buffer.- Use a positive control inhibitor to confirm enzyme activity.- Ensure the substrate concentration is appropriate.

Data Presentation

This compound Solubility Data
Solvent Solubility Notes
DMSO ≥ 10 mg/mLData based on similar compounds and requires confirmation from the official datasheet. Gentle warming and sonication may be required.[2][5]
Ethanol InsolubleData requires confirmation from the official datasheet.
Water InsolubleData requires confirmation from the official datasheet.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is fully dissolved. If necessary, gently warm the tube (e.g., in a 37°C water bath) or sonicate to aid dissolution.[2][5]

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: In Vitro Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Cells of interest

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your cells (typically ≤0.5%).

  • Add the diluted this compound to your cells and incubate for the desired time period.

  • Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Protocol 3: Sample In Vivo Formulation (Adapted from a similar compound)[5]

Disclaimer: This is a sample protocol and may require optimization for this compound and your specific animal model.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Dissolve this compound in DMSO to create a concentrated stock.

  • Add PEG300 and vortex to mix.

  • Add Tween-80 and vortex to mix.

  • Add saline to the final volume and vortex thoroughly to ensure a clear and homogenous solution.

  • The final solution should be prepared fresh before each administration.

Visualizations

LSD1_Signaling_Pathway LSD1 Signaling Pathway LSD1 LSD1 (KDM1A) H3 H3K4me0 (Inactive Chromatin) LSD1->H3 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 GeneExpression Target Gene Expression H3K4me2->GeneExpression Activation H3K4me1 H3K4me1 (Active Chromatin) H3K4me1->LSD1 H3K4me1->GeneExpression Activation H3->GeneExpression Repression Lsd1_IN_19 This compound Lsd1_IN_19->LSD1 Inhibition

Caption: LSD1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for this compound start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock in_vitro In Vitro Assay (e.g., Cell Proliferation) prep_stock->in_vitro in_vivo In Vivo Study (e.g., Xenograft Model) prep_stock->in_vivo prep_working Prepare Working Solutions in Cell Culture Medium in_vitro->prep_working prep_formulation Prepare In Vivo Formulation in_vivo->prep_formulation cell_treatment Treat Cells with This compound prep_working->cell_treatment data_analysis_vitro Analyze Cellular Response (e.g., IC50) cell_treatment->data_analysis_vitro end End data_analysis_vitro->end animal_treatment Administer to Animal Model prep_formulation->animal_treatment data_analysis_vivo Analyze Tumor Growth and Biomarkers animal_treatment->data_analysis_vivo data_analysis_vivo->end

Caption: A generalized experimental workflow for utilizing this compound.

References

Identifying and mitigating Lsd1-IN-19 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Lsd1-IN-19 and mitigating potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones (specifically H3K4me1/2 and H3K9me1/2) and other non-histone proteins.[1][2][3] By inhibiting LSD1, this compound can alter gene expression, leading to anti-proliferative effects in various cancer cells.

Q2: What are the potential off-target effects of LSD1 inhibitors?

While this compound is designed to be selective, the broader class of LSD1 inhibitors has shown potential for off-target effects. Due to structural similarities in the catalytic domain, some LSD1 inhibitors can also inhibit monoamine oxidases (MAO-A and MAO-B).[1] This can be a concern, as MAOs are important for neurotransmitter metabolism. Additionally, some studies have suggested that certain LSD1 inhibitors may have effects independent of their demethylase activity.[4]

Q3: How can I confirm that this compound is active in my cellular model?

The most direct way to confirm the activity of this compound is to assess the methylation status of its primary substrate, histone H3 at lysine 4 (H3K4me2). Treatment with an effective concentration of this compound should lead to an increase in global H3K4me2 levels, which can be detected by Western blotting.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or low activity of this compound (e.g., no change in cell viability or H3K4me2 levels) Compound Degradation: Improper storage or handling of this compound.Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh working solutions for each experiment.
Incorrect Concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal IC50 value for your cell line of interest.
Cell Line Insensitivity: The targeted pathway may not be critical for the survival of your specific cell line.Confirm LSD1 expression in your cell line by Western blot or qPCR. Consider using a positive control cell line known to be sensitive to LSD1 inhibition.
Unexpected Phenotype or Off-Target Effects MAO Inhibition: this compound may be inhibiting MAO-A or MAO-B.If your experimental system is sensitive to MAO inhibition (e.g., neuronal cells), consider co-treatment with a selective MAO inhibitor as a control or use an alternative LSD1 inhibitor with a different selectivity profile.
Demethylase-Independent Effects: The observed phenotype may not be related to the catalytic activity of LSD1.To investigate this, you could use a catalytically inactive mutant of LSD1 in a rescue experiment or compare the effects of this compound with other structurally different LSD1 inhibitors.[4]
High Variability in Experimental Replicates Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition.Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inaccurate Compound Dilution: Errors in preparing serial dilutions of this compound.Prepare a fresh stock solution and perform dilutions carefully. Use calibrated pipettes.

Quantitative Data

Table 1: In Vitro Activity of this compound and Other Non-Covalent LSD1 Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compoundLSD1180HepG2Antiproliferative[7]
This compoundLSD1930HepG2Antiproliferative[7]
This compoundLSD12090HEP3BAntiproliferative[7]
This compoundLSD11430HUH6Antiproliferative[7]
This compoundLSD14370HUH7Antiproliferative[7]
HCI-2509LSD1300-5000NSCLC cell linesCell Growth[8]
CC-90011 (Pulrodemstat)LSD136,000 ± 23,000TC-32Cell Viability[9]
CC-90011 (Pulrodemstat)LSD147,000 ± 11,000U2OSCell Viability[9]
CC-90011 (Pulrodemstat)LSD112,000HEK293Cell Viability[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for H3K4me2
  • Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in H3K4me2 levels.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) CoREST CoREST LSD1->CoREST forms complex H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates HDAC1_2 HDAC1/2 CoREST->HDAC1_2 recruits TF Transcription Factors (e.g., REST, SNAIL) TF->LSD1 recruits HistoneH3 Histone H3 H3K4me1 H3K4me1 (Inactive Mark) H3K4me2->H3K4me1 TargetGene Target Gene H3K4me1->TargetGene represses transcription Lsd1_IN_19 This compound Lsd1_IN_19->LSD1 inhibits

Caption: LSD1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: Cancer Cell Line treatment Treatment with this compound (Dose-response & Time-course) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis: - IC50 determination - Quantification of protein levels cell_viability->data_analysis target_validation Target Validation: - H3K4me2 levels - Total Histone H3 western_blot->target_validation target_validation->data_analysis conclusion Conclusion: Efficacy & On-Target Effect data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound.

References

Technical Support Center: LSD1 Target Engagement Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Western blots to assess LSD1 target engagement.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for LSD1, or the signal is very weak. What are the possible causes and solutions?

A1: A weak or absent signal for LSD1 can stem from several factors, from suboptimal protein extraction to issues with antibody incubation. Here are the common causes and troubleshooting steps:

  • Low Protein Expression: The target cell line or tissue may have low endogenous levels of LSD1. It is advisable to use a positive control lysate from a cell line known to express high levels of LSD1 (e.g., Hela, Jurkat) to validate the experimental setup.[1]

  • Insufficient Protein Load: For whole-cell extracts, a protein load of 20-30 µg per lane is generally recommended.[1] However, if you are analyzing post-translationally modified targets or tissues with low LSD1 expression, you may need to load up to 100 µg of protein.[1]

  • Protein Degradation: To prevent protein degradation during sample preparation, always work on ice or at 4°C and add protease and phosphatase inhibitors to your lysis buffer.[1][2]

  • Inefficient Protein Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[3] For large proteins like LSD1 (~95-110 kDa), ensure the transfer time is adequate. For smaller proteins, using a membrane with a smaller pore size (0.2 µm) can prevent them from passing through the membrane.[2]

  • Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3][4] Always refer to the manufacturer's datasheet for the recommended dilution range.

  • Inactive Antibody: Ensure the primary and secondary antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. To test the activity of the primary antibody, a dot blot can be performed.[4]

  • Incorrect Secondary Antibody: Make sure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[5]

  • Inactive HRP Substrate: If using a chemiluminescent detection system, ensure the HRP substrate has not expired and is active. Also, avoid using buffers containing sodium azide, as it inhibits HRP.[4][5]

Q2: My Western blot shows high background, making it difficult to see the specific LSD1 band. How can I reduce the background?

A2: High background can obscure the specific signal. Here are several strategies to minimize it:

  • Inadequate Blocking: Insufficient blocking is a common cause of high background. Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[3] The choice of blocking agent is also critical; 5% non-fat dry milk or BSA in TBST are commonly used.[3] Some antibodies perform better with a specific blocking agent, so consult the antibody datasheet.[2]

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[5] Optimize the antibody concentrations by performing a titration.

  • Insufficient Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations. Washing with TBST three times for 10 minutes each is a good starting point.[3]

  • Contaminated Buffers: Prepare fresh buffers, especially the wash buffer and antibody dilution buffers, to avoid microbial contamination that can cause a speckled background.[4]

  • Membrane Handling: Handle the membrane carefully with forceps to avoid contamination from skin oils and proteins.[4] Also, ensure the membrane does not dry out at any point during the procedure.[5]

Q3: I am observing multiple bands in my Western blot. How can I determine which is the correct LSD1 band and eliminate the non-specific ones?

A3: The presence of multiple bands can be due to several factors. Here's how to troubleshoot this issue:

  • Protein Isoforms or Post-Translational Modifications: LSD1 can exist in different isoforms or undergo post-translational modifications such as acetylation, which can cause it to migrate at a slightly different molecular weight.[1][6] Consult databases like UniProt for information on known isoforms and modifications.

  • Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. To reduce non-specific binding, try increasing the stringency of the washing steps or using a higher dilution of the primary antibody.[4]

  • Protein Degradation: Proteolysis of your sample can lead to smaller, non-specific bands. Ensure that protease inhibitors are included in your lysis buffer.[1]

  • Secondary Antibody Cross-Reactivity: The secondary antibody might be binding to other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No/Weak Signal Low protein expressionUse a positive control cell lysate (e.g., Hela, Jurkat).[1]
Insufficient protein loadedIncrease protein load to 30-100 µg per lane.[1]
Inefficient protein transferCheck transfer with Ponceau S staining. Optimize transfer time.[3]
Low primary antibody concentrationIncrease antibody concentration or incubation time (overnight at 4°C).[4]
High Background Insufficient blockingIncrease blocking time to at least 1 hour or use 5% non-fat milk/BSA.[3]
High antibody concentrationTitrate primary and secondary antibody concentrations to find the optimal dilution.[5]
Inadequate washingIncrease the number and duration of washes with TBST.[3]
Non-Specific Bands Protein degradationAdd protease inhibitors to the lysis buffer.[1]
Non-specific antibody bindingIncrease washing stringency or dilute the primary antibody further.[4]
Secondary antibody cross-reactivityRun a secondary antibody-only control.[5]

Experimental Protocols

Detailed Western Blot Protocol for LSD1

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load 20-30 µg of total protein per lane onto an 8-10% SDS-polyacrylamide gel.[3]

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.[3]

    • Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.

    • After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[3]

  • Blocking:

    • Destain the membrane with TBST.

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[3]

  • Antibody Incubation:

    • Dilute the primary anti-LSD1 antibody in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).[7][8]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle rocking.[3]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

  • Detection:

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

Quantitative Data Summary

Reagent/ParameterRecommended Range/ValueSource
Protein Load 20-30 µg (up to 100 µg for low abundance)[1][3]
Primary Antibody Dilution 1:500 - 1:2000[7][8]
Secondary Antibody Dilution 1:5,000 - 1:200,000[2]
Blocking Time At least 1 hour[3]
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at room temperature[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page_prep Sample Preparation for SDS-PAGE protein_quant->sds_page_prep sds_page SDS-PAGE sds_page_prep->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

A simplified workflow for a Western blot experiment.

LSD1_signaling cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_notch Notch Pathway LSD1_wnt LSD1 DKK1 DKK1 LSD1_wnt->DKK1 down-regulates Wnt_beta_catenin Wnt/β-catenin Signaling DKK1->Wnt_beta_catenin inhibits Tumorigenesis Colorectal Tumorigenesis Wnt_beta_catenin->Tumorigenesis promotes LSD1_pi3k LSD1 PI3K PI3K LSD1_pi3k->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth LSD1_notch LSD1 Notch_Target_Genes Notch Target Genes LSD1_notch->Notch_Target_Genes regulates Notch_Signaling Notch Signaling Notch_Target_Genes->Notch_Signaling controls Tumorigenesis_ESCC ESCC Tumorigenesis Notch_Signaling->Tumorigenesis_ESCC promotes

LSD1 involvement in key signaling pathways.

References

Improving the reproducibility of Lsd1-IN-19 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the LSD1 inhibitor, Lsd1-IN-19. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to changes in gene expression. LSD1 primarily acts as a transcriptional co-repressor by demethylating H3K4me1/2, a mark associated with active enhancers. It can also act as a co-activator by demethylating H3K9me1/2, a repressive mark, in association with certain transcription factors like the androgen receptor.[1][2][3][4]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in cancer research to study the role of LSD1 in tumor growth, proliferation, and differentiation.[5] It has shown antiproliferative activity in various cancer cell lines, including leukemia and breast cancer. It is also a valuable tool for investigating the broader roles of LSD1 in epigenetic regulation, stem cell biology, and development.[6]

Q3: How should I store and handle this compound?

A3: this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. For experimental use, prepare a stock solution in an appropriate solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock solution to warm to room temperature before opening the vial to prevent condensation.

Q4: In which solvent is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: No or low inhibitory effect observed.
Possible Cause Troubleshooting Steps
Incorrect concentration Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Consult the provided IC50 data table for reference ranges.
Compound degradation Ensure proper storage of the this compound solid and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. The stability of similar small molecules in aqueous buffer at 37°C should be considered.[7]
Cell line resistance Some cell lines may be inherently resistant to LSD1 inhibition. Confirm that your cell line expresses LSD1 at a sufficient level. Consider testing other cell lines known to be sensitive to LSD1 inhibitors.
Assay-specific issues Ensure your assay is sensitive enough to detect the effects of LSD1 inhibition. For Western blots, check the quality of your antibodies for histone marks. For cell viability assays, ensure the incubation time is sufficient (e.g., 72 hours or longer) to observe an anti-proliferative effect.
Issue 2: High background or off-target effects.
Possible Cause Troubleshooting Steps
High compound concentration Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects.
Solvent (DMSO) toxicity Ensure the final DMSO concentration is consistent and non-toxic across all experimental conditions, including the vehicle control.
Off-target inhibition While this compound is selective, consider potential off-target effects on other amine oxidases like MAO-A and MAO-B, especially at higher concentrations.[8][9] If feasible, perform counter-screening against these enzymes.
Non-specific binding Ensure proper washing steps in your experimental protocols (e.g., Western blot, ChIP) to reduce non-specific antibody binding.
Issue 3: Difficulty in reproducing results.
Possible Cause Troubleshooting Steps
Inconsistent cell culture conditions Maintain consistent cell passage numbers, confluency, and media formulations between experiments.
Variability in compound preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Experimental timing Adhere to consistent incubation times for drug treatment and subsequent assays.
Lack of appropriate controls Always include a vehicle control (DMSO) and, if possible, a positive control (another known LSD1 inhibitor) and a negative control (structurally similar inactive compound). For genetic validation, consider using LSD1 knockdown or knockout cells.

Quantitative Data

Table 1: In Vitro Activity of this compound and Other LSD1 Inhibitors

CompoundTargetKi (μM)KD (μM)IC50 (μM)Cell LineAssayReference
This compound LSD10.1080.0680.17 (72h)THP-1 (Leukemia)Proliferation[Menna M, et al. 2022]
This compound LSD1--0.40 (72h)MDA-MB-231 (Breast Cancer)Proliferation[Menna M, et al. 2022]
ORY-1001LSD1--0.018-Enzymatic[8]
GSK-2879552LSD1------
SP-2509LSD1--2.5-HTRF Assay[7]
Tranylcypromine (TCP)LSD1/MAOs271-5.6-HTRF Assay[7][8]

Note: This table includes data for other LSD1 inhibitors for comparative purposes. The efficacy of this compound may vary across different cell lines and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be below 0.5% and consistent across all wells. Include a vehicle-only control.

  • Incubation: Treat the cells with the compound dilutions and incubate for the desired period (e.g., 72 hours).

  • Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot for Histone Marks (H3K4me2)
  • Cell Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the loading control.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.[11][12]

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against LSD1 or the histone mark of interest (e.g., H3K4me2). Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[11]

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis: Analyze the enriched DNA by qPCR or ChIP-seq.[13] For qPCR, design primers for target gene promoters known to be regulated by LSD1.

Visualizations

LSD1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT LSD1 LSD1 AKT->LSD1 Upregulates CoREST_Complex CoREST Complex LSD1->CoREST_Complex Forms complex Histone_H3 Histone H3 CoREST_Complex->Histone_H3 Targets H3K4me2_Active H3K4me2 (Active Mark) Histone_H3->H3K4me2_Active Is methylated H3K4me0_Repressed H3K4me0 (Repressed Mark) H3K4me2_Active->H3K4me0_Repressed LSD1 Demethylation Gene_Repression Target Gene Repression H3K4me0_Repressed->Gene_Repression Lsd1_IN_19 This compound Lsd1_IN_19->LSD1 Inhibits

Caption: LSD1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (Select appropriate cell line) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Endpoint_Assay 3. Endpoint Assays Treatment->Endpoint_Assay Viability Cell Viability (MTT/XTT) Endpoint_Assay->Viability Western_Blot Western Blot (H3K4me2, LSD1) Endpoint_Assay->Western_Blot ChIP ChIP-qPCR/ChIP-seq (LSD1, H3K4me2) Endpoint_Assay->ChIP Data_Analysis 4. Data Analysis Viability->Data_Analysis Western_Blot->Data_Analysis ChIP->Data_Analysis Interpretation 5. Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic Check_Concentration Verify Compound Concentration & Stability Concentration_OK Concentration OK? Check_Concentration->Concentration_OK Check_Controls Review Controls (Vehicle, Positive/Negative) Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Check_Protocol Examine Experimental Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Concentration_OK->Check_Controls Yes Optimize_Concentration Optimize Concentration (Dose-Response) Concentration_OK->Optimize_Concentration No Controls_OK->Check_Protocol Yes Troubleshoot_Assay Troubleshoot Specific Assay Controls_OK->Troubleshoot_Assay No Repeat_Experiment Repeat Experiment with Fresh Reagents Protocol_OK->Repeat_Experiment No Consult_Literature Consult Literature for Cell Line Specifics Protocol_OK->Consult_Literature Yes

Caption: Logical workflow for troubleshooting this compound experiments.

References

Lsd1-IN-19 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Lsd1-IN-19. It includes frequently asked questions and troubleshooting guides to ensure the successful application of this potent and selective LSD1 inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with a Ki of 0.108 μM and a KD of 0.068 μM.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to alterations in gene expression. This can induce differentiation and reduce proliferation in cancer cells, making it a valuable tool for cancer research and drug development.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureRecommended DurationContainerNotes
Solid -20°CLong-term (months to years)Dry, dark vialProtect from light and moisture.
4°CShort-term (days to weeks)Dry, dark vialProtect from light and moisture.
DMSO Stock Solution -20°CUp to 6 monthsAliquoted in tightly sealed vialsAvoid repeated freeze-thaw cycles.
-80°COver 6 monthsAliquoted in tightly sealed vialsRecommended for long-term storage of solutions.
Aqueous Buffer Solution 4°CUp to 24 hoursSterile, tightly sealed tubesPrepare fresh for each experiment due to lower stability.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is completely dissolved by vortexing. Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Q4: What is the solubility of this compound in common solvents?

A4: The solubility of this compound can vary depending on the solvent and temperature. The following table provides general solubility information.

SolventSolubility
DMSO ≥ 50 mg/mL
Ethanol Sparingly soluble
Water Insoluble
Aqueous Buffers (e.g., PBS) Very low solubility

Note: For cell-based assays, it is common practice to dilute the DMSO stock solution into the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or No Compound Activity in Cellular Assays

Possible Cause Troubleshooting Step
Compound Degradation - Ensure proper storage of solid compound and stock solutions as per the recommended conditions. - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare fresh dilutions in aqueous buffers for each experiment.
Incorrect Concentration - Verify the calculations for preparing the stock solution and subsequent dilutions. - Use calibrated pipettes for accurate liquid handling.
Solubility Issues - Ensure the final DMSO concentration in the cell culture medium is low enough to maintain compound solubility and is not toxic to the cells. - Visually inspect the medium for any signs of precipitation after adding the compound.
Cell Line Insensitivity - Confirm that the target cell line expresses LSD1 and is sensitive to its inhibition. - Titrate the compound over a wide range of concentrations to determine the optimal effective dose.

Issue 2: Compound Precipitation in Aqueous Solution

Possible Cause Troubleshooting Step
Low Aqueous Solubility - Prepare the final dilution in pre-warmed (37°C) culture medium. - Gently mix the solution immediately after adding the compound. - Consider using a solubilizing agent, but first, test its effect on the experimental system.
High Final Concentration - Re-evaluate the required final concentration. It may be necessary to work at a lower concentration if solubility is a limiting factor.

Issue 3: High Background Signal or Off-Target Effects

Possible Cause Troubleshooting Step
Compound Purity - Use a high-purity grade of this compound. - If in doubt, verify the purity of your compound using analytical methods such as HPLC.
High Compound Concentration - Perform a dose-response curve to identify the lowest effective concentration with minimal off-target effects.
Solvent Effects - Include a vehicle control (e.g., DMSO at the same final concentration) in all experiments to account for any effects of the solvent.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol is adapted from a general method for assessing the stability of small molecule inhibitors and can be used to determine the stability of this compound under your specific experimental conditions.[2]

  • Prepare a Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO.

  • Dilution in Aqueous Buffer: Dilute the stock solution into the aqueous buffer of your choice (e.g., PBS, pH 7.4) to a final concentration relevant to your experiments (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 0.5%).

  • Incubation: Incubate the aqueous solution at the desired temperature (e.g., 37°C) in a tightly sealed container protected from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution for analysis.

  • Analysis: Analyze the concentration of the remaining intact this compound at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0. This will provide a stability profile of this compound under the tested conditions.

Visualizations

LSD1_Inhibition_Pathway cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition by this compound cluster_2 Downstream Effects H3K4me2 H3K4me2/1 Demethylation Demethylation H3K4me2->Demethylation Substrate LSD1_active LSD1 (FAD) LSD1_active->Demethylation Increased_H3K4me Increased H3K4 methylation H3K4me1_0 H3K4me1/0 Demethylation->H3K4me1_0 Product LSD1_inactive LSD1 (FADH2) Demethylation->LSD1_inactive Lsd1_IN_19 This compound LSD1_inactive->LSD1_active Reoxidation H2O2 H2O2 LSD1_inactive->H2O2 O2 O2 O2->LSD1_active Lsd1_IN_19->LSD1_active Inhibits Altered_Gene_Expression Altered Gene Expression Increased_H3K4me->Altered_Gene_Expression Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis) Altered_Gene_Expression->Cellular_Response

Caption: Mechanism of LSD1 inhibition by this compound.

Troubleshooting_Workflow Start Start: Inconsistent/No Activity Check_Storage Check Storage Conditions (-20°C or -80°C, protected from light) Start->Check_Storage Solution_Good Storage OK Check_Storage->Solution_Good Yes Solution_Bad Improper Storage (Prepare fresh stocks) Check_Storage->Solution_Bad No Check_Prep Review Solution Preparation (Calculations, Pipetting) Prep_Good Preparation OK Check_Prep->Prep_Good Yes Prep_Bad Error in Preparation (Recalculate and remake solutions) Check_Prep->Prep_Bad No Check_Solubility Examine for Precipitation (Visual Inspection, Solvent Conc.) Solubility_Good Soluble Check_Solubility->Solubility_Good Yes Solubility_Bad Precipitation Observed (Adjust solvent/concentration) Check_Solubility->Solubility_Bad No Check_Cells Verify Cell Line Sensitivity (LSD1 Expression, Dose-Response) Cells_Good Cells Sensitive Check_Cells->Cells_Good Yes Cells_Bad Cells Insensitive (Use alternative cell line) Check_Cells->Cells_Bad No Solution_Good->Check_Prep End Problem Resolved Solution_Bad->End Prep_Good->Check_Solubility Prep_Bad->End Solubility_Good->Check_Cells Solubility_Bad->End Cells_Good->End Cells_Bad->End

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Interpreting Unexpected Results with Lsd1-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lsd1-IN-19, a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, non-covalent inhibitor of LSD1.[1] LSD1 (also known as KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine residues on histone and non-histone proteins. Primarily, it removes methyl groups from histone H3 at lysine 4 (H3K4me1/me2), a mark associated with active transcription, leading to transcriptional repression. Depending on its interacting protein partners, it can also demethylate H3K9me1/me2, a repressive mark, leading to transcriptional activation.[2][3] By inhibiting LSD1, this compound is expected to lead to an increase in global H3K4me1/me2 levels.

Q2: I'm not seeing the expected increase in global H3K4me2 levels after treatment with this compound. What could be the reason?

A2: Several factors could contribute to this observation:

  • Cell-Type Specificity: The transcriptional state of your cells can influence their response to LSD1 inhibitors. For example, some cancer cell lines may be intrinsically resistant.[1]

  • Demethylase-Independent Functions: LSD1 has scaffolding functions independent of its catalytic activity. The observed phenotype might be related to the disruption of protein-protein interactions rather than a change in histone methylation.[4]

  • Experimental Conditions: Ensure optimal inhibitor concentration and treatment duration. Titration experiments are recommended for each new cell line. Refer to the experimental protocols section for a starting point.

  • Antibody Quality: The quality of the antibody used for Western blotting or ChIP is crucial. Validate your antibody to ensure it is specific and sensitive for H3K4me2.

Q3: My cells are showing a phenotype (e.g., growth arrest), but I don't observe a corresponding change in the expression of my target gene(s). Why?

A3: This is a common and important observation. Here are some potential explanations:

  • Off-Target Effects: While this compound is reported to be selective, it's crucial to consider potential off-target effects, especially at higher concentrations. The catalytic site of LSD1 has similarities to other amine oxidases like MAO-A and MAO-B.[5]

  • Scaffolding Role of LSD1: The observed phenotype may be due to the disruption of LSD1's role as a scaffold protein, affecting protein complexes and their functions in a way that is independent of histone demethylation at your specific gene of interest.[4]

  • Redundancy in Gene Regulation: Other epigenetic modifiers or transcription factors might be compensating for the inhibition of LSD1, thus maintaining the expression of your target gene.

  • Indirect Effects: The phenotype you are observing might be an indirect consequence of this compound treatment, affecting pathways upstream of your target gene.

Q4: I'm observing an unexpected upregulation of some genes after this compound treatment. Isn't LSD1 a transcriptional repressor?

A4: While LSD1 is primarily known for its repressive role through H3K4me2 demethylation, it can also act as a transcriptional co-activator by demethylating H3K9me1/2.[2][3] Therefore, inhibiting LSD1 can lead to an increase in H3K9me1/2 at certain gene loci, resulting in their transcriptional repression. The specific outcome depends on the genomic context and the protein complexes with which LSD1 is associated.

Q5: Can cells develop resistance to this compound?

A5: Yes, resistance to LSD1 inhibitors has been observed. For example, in small cell lung cancer, resistance can emerge through an epigenetic shift to a TEAD4-driven mesenchymal-like state.[1] It is also known that LSD1 plays a role in resistance to other cancer therapies.[2]

Troubleshooting Guides

Guide 1: Unexpected Cell Viability/Proliferation Results

Issue: this compound is not affecting cell viability as expected, or the effect is much weaker than anticipated.

Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Perform a dose-response curve to determine the optimal IC50 for your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment to identify the optimal treatment duration.
Intrinsic Cell Resistance Characterize the transcriptional state of your cells (e.g., neuroendocrine vs. mesenchymal markers).[1]
Drug Efflux Investigate the expression of drug efflux pumps (e.g., MDR1) in your cell line.
Compound Instability Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment.
Guide 2: Inconsistent Western Blot Results for Histone Marks

Issue: Inconsistent or no change in H3K4me2 or other histone marks after this compound treatment.

Possible Cause Troubleshooting Step
Poor Antibody Quality Validate your primary antibody using positive and negative controls (e.g., peptide competition, knockout/knockdown cell lysates).
Suboptimal Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis.
Loading Inconsistencies Use a reliable loading control (e.g., total H3, GAPDH). Normalize band intensities to the loading control.
Dynamic Nature of Histone Marks Consider the timing of your endpoint. Histone methylation changes can be dynamic.
LSD1's Non-Histone Targets The primary effect of this compound in your system might be on a non-histone substrate of LSD1 (e.g., p53, DNMT1).[6]

Data Presentation

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundTarget(s)Ki (µM)KD (µM)IC50 (µM, 72h) - THP-1 cellsIC50 (µM, 72h) - MDA-MB-231 cells
This compound LSD10.1080.0680.170.40
LSD1-IN-18 LSD10.1560.0750.160.21
LSD1-IN-20 LSD1/G9a0.44 / 0.68-0.511.60

Data sourced from MedChemExpress product pages, citing Menna M, et al. Eur J Med Chem. 2022.[1][7][8]

Experimental Protocols

Protocol 1: Western Blot for Histone Methylation
  • Cell Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations for the determined duration.

  • Histone Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) on ice for 10 minutes.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing histones.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against H3K4me2 and total H3 overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Analysis: Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.

Mandatory Visualizations

LSD1_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Pharmacological Inhibition LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates CoREST CoREST Complex CoREST->LSD1 Associates with AR_ER Androgen/Estrogen Receptors AR_ER->LSD1 Associates with Gene_Activation Gene Activation H3K4me2->Gene_Activation Promotes Gene_Repression Gene Repression H3K9me2->Gene_Repression Promotes Lsd1_IN_19 This compound Lsd1_IN_19->LSD1 Inhibits

Caption: Simplified signaling pathway of LSD1 and its inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Histone_Extraction Histone Extraction Harvest->Histone_Extraction Quantification Protein Quantification Histone_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (Anti-H3K4me2, Anti-H3) Transfer->Immunoblot Analysis Data Analysis Immunoblot->Analysis End End: Results Analysis->End

Caption: Experimental workflow for analyzing histone methylation changes.

Troubleshooting_Tree Start Unexpected Result (e.g., No Phenotype) Check_Concentration Dose-response curve? Start->Check_Concentration Check_Concentration->Start No, optimize dose Check_Duration Time-course experiment? Check_Concentration->Check_Duration Yes Check_Duration->Start No, optimize time Check_Histone_Marks Western for H3K4me2? Check_Duration->Check_Histone_Marks Yes Check_Gene_Expression qPCR for target genes? Check_Histone_Marks->Check_Gene_Expression Change observed Check_Antibody Antibody validated? Check_Histone_Marks->Check_Antibody No change Consider_Scaffolding Consider demethylase- independent effects Check_Gene_Expression->Consider_Scaffolding No change Consider_Off_Target Consider off-target effects Check_Gene_Expression->Consider_Off_Target Unexpected change Check_Cell_State Cellular context (e.g., resistance)? Consider_Scaffolding->Check_Cell_State Consider_Off_Target->Check_Cell_State Check_Antibody->Check_Histone_Marks No, re-validate Check_Antibody->Check_Gene_Expression Yes

Caption: A logical troubleshooting tree for unexpected experimental outcomes.

References

Validation & Comparative

Validating the On-Target Effects of Lsd1-IN-19 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lsd1-IN-19's performance against other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors. We present supporting experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a potent and selective, non-covalent inhibitor of LSD1.[1] LSD1 (also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This guide benchmarks this compound against the irreversible inhibitor ORY-1001 (Iadademstat) and the tool compound GSK-LSD1, providing a framework for assessing its on-target efficacy in a cellular context.

Comparative Performance of LSD1 Inhibitors

To validate the on-target effects of this compound, its biochemical potency and cellular activity were compared with other known LSD1 inhibitors. The following tables summarize the key quantitative data from various studies.

Table 1: Biochemical Potency of LSD1 Inhibitors

CompoundTypeTargetKi (μM)KD (μM)IC50 (nM)Selectivity vs. MAO-A/B
This compound Non-covalentLSD10.108[1]0.068[1]180[3]Selective over MAO-A/B (>1 µM)[3]
ORY-1001 Irreversible (covalent)LSD1N/AN/A18[4][5]Highly selective[4][5]
GSK-LSD1 Irreversible (covalent)LSD1N/AN/A-Potent and selective[6]
GSK2879552 Irreversible (covalent)LSD1N/AN/A-Potent and selective[6]

N/A: Not Applicable for irreversible inhibitors in this context.

Table 2: Cellular Activity of LSD1 Inhibitors

CompoundCell LineAssayIC50 / EC50 (μM)Key Findings
This compound THP-1 (AML)Antiproliferation (72h)0.17[1]Demonstrates potent antiproliferative effects.
MDA-MB-231 (Breast Cancer)Antiproliferation (72h)0.40[1]Effective in solid tumor cell lines.
ORY-1001 THP-1 (AML)CD11b Induction (Differentiation)Sub-nanomolar activityPotently induces myeloid differentiation markers.[4]
MLL-AF9 cells (AML)CD11b Induction (Differentiation)Time and dose-dependentEffect on differentiation precedes changes in H3K4me2 levels.[4]
GSK-LSD1 MOLM-13 (AML)BrdU Incorporation (Proliferation)-Induces G1 cell cycle arrest.[6]
GSK2879552 20 AML Cell LinesAntiproliferation (10 days)Average EC50: 0.137Broadly inhibits growth across a range of AML cell lines.[6]

Experimental Validation of On-Target Effects

Validating that the observed cellular effects of this compound are a direct consequence of LSD1 inhibition is crucial. This involves a multi-pronged approach combining biochemical, cellular, and genomic techniques.

experimental_workflow Experimental Workflow for Validating this compound On-Target Effects cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_genomic Genomic Analysis biochem_assay In vitro LSD1 Enzymatic Assay cell_treatment Treat Cells with This compound biochem_assay->cell_treatment Confirm Potency western_blot Western Blot (H3K4me2, H3K9me2) cell_treatment->western_blot cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment->cetsa phenotype Phenotypic Assays (Proliferation, Differentiation) cell_treatment->phenotype chip_seq ChIP-seq (LSD1, H3K4me2) cell_treatment->chip_seq western_blot->phenotype Confirm Target Modulation cetsa->phenotype Confirm Target Engagement qpcr qPCR of Target Genes chip_seq->qpcr Identify Target Genes qpcr->phenotype Link Target Genes to Phenotype

Caption: Workflow for validating this compound's on-target effects.

Experimental Protocols

1. Western Blot for Histone Methylation

This protocol assesses the direct enzymatic inhibition of LSD1 in cells by measuring changes in the methylation status of its primary substrates, H3K4me2 and H3K9me2.

  • Cell Culture and Treatment: Plate cells (e.g., THP-1, MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat cells with a dose-range of this compound, a positive control inhibitor (e.g., GSK-LSD1), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).

  • Histone Extraction: Harvest cells and isolate nuclei. Extract histones using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for H3K4me2, H3K9me2, and total Histone H3 (as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in H3K4me2 and H3K9me2 levels upon treatment with this compound indicates on-target enzymatic inhibition.

2. Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) or qPCR (ChIP-qPCR)

ChIP assays identify the genomic regions where LSD1 is bound and how this compound treatment affects this binding and the local histone methylation landscape.

  • Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against LSD1 or H3K4me2. Use magnetic beads to pull down the antibody-protein-DNA complexes.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis:

    • ChIP-qPCR: Use qPCR to quantify the enrichment of specific known LSD1 target gene promoters (e.g., CD11b, GFI1).[7] A decrease in LSD1 occupancy and/or an increase in H3K4me2 at these promoters validates on-target activity.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide changes in LSD1 binding and H3K4me2 marks.

3. Quantitative PCR (qPCR) for Target Gene Expression

This method measures changes in the expression of genes known to be regulated by LSD1.

  • RNA Isolation and cDNA Synthesis: Treat cells with this compound and extract total RNA. Synthesize cDNA from the RNA.

  • qPCR: Perform qPCR using primers for LSD1 target genes (e.g., differentiation markers like CD11b and CD86).[4]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH). An upregulation of LSD1-repressed genes is indicative of on-target activity.

LSD1 Signaling and Mechanism of Inhibition

LSD1 functions within large corepressor complexes, such as the CoREST complex, to demethylate H3K4me1/2, leading to transcriptional repression. It can also be recruited by other factors, like the androgen receptor, to demethylate H3K9me1/2, resulting in transcriptional activation. LSD1 inhibitors block these catalytic activities, leading to an accumulation of H3K4me2 and H3K9me2 at target gene loci, which in turn alters gene expression and cellular phenotype.

lsd1_pathway LSD1 Signaling and Inhibition cluster_repression Transcriptional Repression cluster_activation Transcriptional Activation H3K4me2 H3K4me2 (Active Mark) LSD1_CoREST LSD1/CoREST Complex H3K4me2->LSD1_CoREST Substrate H3K4 H3K4 (Inactive Mark) LSD1_CoREST->H3K4 Demethylation RepressedGene Gene Repression H3K4->RepressedGene H3K9me2 H3K9me2 (Repressive Mark) LSD1_AR LSD1/Androgen Receptor H3K9me2->LSD1_AR Substrate H3K9 H3K9 (Active Mark) LSD1_AR->H3K9 Demethylation ActivatedGene Gene Activation H3K9->ActivatedGene Lsd1_IN_19 This compound Lsd1_IN_19->LSD1_CoREST Inhibits Lsd1_IN_19->LSD1_AR Inhibits

Caption: LSD1's dual role in gene regulation and its inhibition.

Logical Framework for On-Target Effect Validation

The validation of this compound's on-target effects follows a logical progression from demonstrating direct target engagement to linking this engagement with downstream cellular consequences.

logic_diagram Logical Framework for On-Target Validation TargetEngagement Target Engagement (CETSA) EnzymeInhibition Enzymatic Inhibition (Increased H3K4me2/H3K9me2) TargetEngagement->EnzymeInhibition Leads to GeneExpression Altered Gene Expression (Upregulation of target genes) EnzymeInhibition->GeneExpression Causes CellularPhenotype Cellular Phenotype (Decreased proliferation, Increased differentiation) GeneExpression->CellularPhenotype Results in OnTargetEffect Validated On-Target Effect CellularPhenotype->OnTargetEffect Confirms

References

Lsd1-IN-19: A Comparative Analysis of Efficacy Against Standard-of-Care Treatments in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine-specific demethylase 1 (LSD1) has emerged as a promising therapeutic target in oncology due to its critical role in tumorigenesis and cancer progression. This guide provides a comparative analysis of the preclinical efficacy of LSD1 inhibitors, using representative molecules as surrogates for the investigational compound Lsd1-IN-19, against current standard-of-care treatments in melanoma, lung adenocarcinoma, and BRAF mutant colorectal cancer. The data presented herein, derived from peer-reviewed studies, suggests that LSD1 inhibition, both as a monotherapy and in combination, holds significant potential to enhance anti-tumor responses and overcome resistance to established therapies.

Introduction to LSD1 Inhibition

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). By modulating histone methylation, LSD1 plays a pivotal role in regulating gene expression. In various cancers, LSD1 is overexpressed and contributes to oncogenesis by repressing tumor suppressor genes and activating oncogenic pathways. Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes, induction of cell differentiation, and suppression of tumor growth. The investigational compound this compound is a novel LSD1 inhibitor; however, as specific data for this compound is not yet publicly available, this guide will utilize data from other well-characterized LSD1 inhibitors such as HCI-2509, ORY-1001 (Iadademstat), and SP-2577 (Seclidemstat) to provide a representative comparison.

Comparative Efficacy Analysis

Melanoma

Standard-of-Care: The current standard-of-care for metastatic melanoma primarily involves immune checkpoint inhibitors (e.g., anti-PD-1 antibodies like pembrolizumab and nivolumab) and, for BRAF-mutated tumors, targeted therapies such as BRAF inhibitors (e.g., vemurafenib, dabrafenib) in combination with MEK inhibitors (e.g., trametinib, cobimetinib).

LSD1 Inhibitor Efficacy: Preclinical studies have demonstrated that the LSD1 inhibitor ORY-1001 (Iadademstat) can enhance the efficacy of anti-PD-1 therapy. In a melanoma model, the combination of ORY-1001 with an anti-PD-1 antibody resulted in a 54% greater tumor growth inhibition compared to anti-PD-1 monotherapy[1]. This suggests that LSD1 inhibition can modulate the tumor microenvironment to be more responsive to immunotherapy.

Treatment Metric Result Reference
Anti-PD-1 AntibodyTumor Growth Inhibition (TGI)-[1]
ORY-1001 + Anti-PD-1 AntibodyTumor Growth Inhibition (TGI)54% greater than anti-PD-1 alone[1]
Lung Adenocarcinoma

Standard-of-Care: Treatment for lung adenocarcinoma is stage-dependent and often guided by the presence of specific driver mutations (e.g., EGFR, ALK, KRAS). Standard therapies include surgery for early-stage disease, chemotherapy, radiation therapy, targeted therapies for tumors with actionable mutations, and immunotherapy.

LSD1 Inhibitor Efficacy: The reversible LSD1 inhibitor HCI-2509 has shown significant preclinical efficacy in lung adenocarcinoma models, irrespective of the underlying driver mutations[2][3]. In vitro studies demonstrated that HCI-2509 reduced cell growth with IC50 values ranging from 0.3 to 5 µM in various non-small cell lung cancer (NSCLC) cell lines[2][3]. In vivo, HCI-2509 treatment led to a significant reduction in tumor formation and progression in transgenic mouse models of lung adenocarcinoma[2][3].

LSD1 Inhibitor Cell Lines IC50 (µM) Reference
HCI-2509Various NSCLC cell lines0.3 - 5[2][3]
BRAF Mutant Colorectal Cancer

Standard-of-Care: For patients with refractory metastatic BRAF V600E-mutated colorectal cancer, the standard of care is a combination of a BRAF inhibitor (e.g., encorafenib) and an EGFR inhibitor (e.g., cetuximab).

LSD1 Inhibitor Efficacy: Preclinical research indicates that LSD1 inhibition can effectively target a population of enteroendocrine progenitor cells that support the growth of BRAF-mutant colorectal cancer[4][5][6]. Loss of LSD1 function was shown to block the formation of these tumor-promoting cells, leading to reduced tumor growth and metastasis in a colon orthotopic xenograft model[4][5][6]. Furthermore, the LSD1 inhibitor SP-2577 (Seclidemstat) has been shown to block therapy-induced enrichment of these cells in response to BRAF and EGFR inhibition[7].

Treatment Effect Model Reference
LSD1 Knockdown/InhibitionReduced tumor growth and metastasisColon orthotopic xenograft[4][5][6]
SP-2577 (Seclidemstat)Blocks therapy-induced enrichment of tumor-promoting cellsIn vitro and in vivo models[7]

Experimental Protocols

In Vitro Cell Viability Assay (Lung Adenocarcinoma)
  • Cell Lines: A549, H460, H23 (KRAS mutant), H1650, PC9, H1975 (EGFR mutant) NSCLC cell lines.

  • Treatment: Cells were treated with the LSD1 inhibitor HCI-2509 at various concentrations.

  • Method: Cell viability was assessed using the MTT assay after 96 hours of treatment. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.

  • Source: Based on the description in Macheleidt et al., Mol Oncol, 2018[2][3].

In Vivo Tumor Growth Study (Melanoma)
  • Model: Syngeneic mouse model of melanoma.

  • Treatment: Mice were treated with an anti-PD-1 antibody, the LSD1 inhibitor ORY-1001, or a combination of both.

  • Method: Tumor volume was measured at regular intervals to assess tumor growth inhibition.

  • Source: Based on the description in Maes et al., as cited in Benedetti et al., Front Pharmacol, 2023[1].

Orthotopic Xenograft Model (BRAF Mutant Colorectal Cancer)
  • Cell Lines: BRAF-mutant colorectal cancer cell lines.

  • Model: Colon orthotopic xenograft model in immunocompromised mice.

  • Treatment: Genetic knockdown of LSD1 or treatment with an LSD1 inhibitor.

  • Method: Tumor growth and metastasis were monitored over time.

  • Source: Based on the description in Miller et al., Cancer Res, 2021[4][5][6].

Signaling Pathways and Mechanisms of Action

LSD1 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation, survival, and differentiation.

LSD1_Signaling_Pathways cluster_LSD1 LSD1 Inhibition cluster_downstream Downstream Effects This compound This compound Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p53 targets) This compound->Tumor_Suppressor_Genes Re-expression Oncogenic_Pathways Oncogenic Pathways (Wnt/β-catenin, PI3K/AKT, mTOR) This compound->Oncogenic_Pathways Inhibition Differentiation Cellular Differentiation This compound->Differentiation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Oncogenic_Pathways->Cell_Cycle_Arrest Inhibition of proliferation

Caption: LSD1 inhibition leads to the re-expression of tumor suppressor genes and the suppression of oncogenic signaling pathways, resulting in cell cycle arrest, differentiation, and apoptosis.

Experimental Workflow

The evaluation of a novel LSD1 inhibitor like this compound typically follows a structured preclinical workflow.

Experimental_Workflow Target_Validation Target Validation (LSD1 overexpression in tumors) In_Vitro_Screening In Vitro Screening (Cell viability, IC50 determination) Target_Validation->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Western blot, gene expression analysis) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models (Xenografts, PDX models) Mechanism_of_Action->In_Vivo_Efficacy Combination_Studies Combination Studies (with Standard-of-Care) In_Vivo_Efficacy->Combination_Studies Toxicology Toxicology and Safety Assessment Combination_Studies->Toxicology

Caption: A typical preclinical workflow for the development of an LSD1 inhibitor.

Conclusion

The available preclinical evidence for representative LSD1 inhibitors strongly suggests that this class of compounds holds significant promise for the treatment of melanoma, lung adenocarcinoma, and BRAF mutant colorectal cancer. LSD1 inhibition demonstrates potent anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents, by targeting key oncogenic pathways and modulating the tumor microenvironment. While specific data for this compound is not yet in the public domain, the consistent and compelling results from other LSD1 inhibitors provide a strong rationale for its continued investigation and development. Further clinical studies are warranted to fully elucidate the therapeutic potential of this compound in these and other malignancies.

References

A Head-to-Head Comparison of Lsd1-IN-19 and Other Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of epigenetics, the lysine-specific demethylase 1 (LSD1) has emerged as a critical therapeutic target, particularly in oncology. Its role in regulating gene expression through the demethylation of histone and non-histone proteins has spurred the development of numerous inhibitors. This guide provides a comprehensive, data-driven comparison of Lsd1-IN-19, a potent and selective non-covalent LSD1 inhibitor, with other key epigenetic modifiers targeting LSD1. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate informed decisions in research and drug development.

Mechanism of Action and Target Specificity

LSD1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors, often analogues of the monoamine oxidase inhibitor tranylcypromine, form an irreversible adduct with the FAD cofactor in the active site of LSD1. In contrast, non-covalent inhibitors, such as this compound, bind reversibly to the enzyme.

The selectivity of these inhibitors is a crucial parameter, as off-target effects, particularly against the structurally similar monoamine oxidases A and B (MAO-A and MAO-B) and the close homolog LSD2, can lead to undesirable side effects.

Quantitative Comparison of LSD1 Inhibitors

To provide a clear overview of the performance of this compound relative to other LSD1 inhibitors, the following tables summarize key quantitative data from various in vitro and cellular assays.

Table 1: In Vitro Biochemical Potency and Selectivity

InhibitorTypeLSD1 IC50 (nM)LSD1 Ki (μM)LSD2 IC50 (μM)MAO-A IC50 (μM)MAO-B IC50 (μM)
This compound Non-covalent-0.108[1]---
Tranylcypromine (TCP)Covalent5600[2]243[3]>100[2]2.84[2]0.73[2]
GSK-LSD1Covalent16[4]->1000-fold selective>1000-fold selective>1000-fold selective
SP-2509Reversible13[5]->10[2]>100[2]>100[2]
Iadademstat (ORY-1001)Covalent18[6]->100[2]>100>100
Bomedemstat (IMG-7289)Covalent56.8->100>100>100
Pulrodemstat (CC-90011)Non-covalent0.30[7]->100>100>100

Table 2: Cellular Activity of LSD1 Inhibitors

InhibitorCell LineAntiproliferative IC50 (μM)Induction of Differentiation Markers (e.g., CD11b, CD86)
This compound THP-1 (AML)0.17 (72h)[1]-
This compound MDA-MB-231 (Breast Cancer)0.40 (72h)[1]-
Tranylcypromine (TCP)AML cell linesModest activityYes, particularly in combination with ATRA
GSK-LSD1AML cell linesAverage EC50 < 0.005Yes
SP-2509AML cellsPotentYes, increased expression of p21, p27, and C/EBPα[5]
Iadademstat (ORY-1001)AML and SCLC cell linesPotentYes
Bomedemstat (IMG-7289)Myeloid malignancy cell linesPotentYes
Pulrodemstat (CC-90011)AML and SCLC cell linesPotentYes

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in the study of LSD1 inhibitors, the following diagrams are provided in the DOT language for Graphviz.

LSD1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects Transcription_Factors Transcription Factors (e.g., GFI1, SNAIL, REST) LSD1 LSD1 (KDM1A) Transcription_Factors->LSD1 Signaling_Pathways Signaling Pathways (e.g., Wnt, Notch) Signaling_Pathways->LSD1 Histone_Demethylation Histone Demethylation (H3K4me1/2, H3K9me1/2) LSD1->Histone_Demethylation Non_Histone_Demethylation Non-Histone Protein Demethylation (e.g., p53, DNMT1, STAT3) LSD1->Non_Histone_Demethylation Gene_Expression Altered Gene Expression Histone_Demethylation->Gene_Expression Non_Histone_Demethylation->Gene_Expression Cellular_Processes Cellular Processes (Differentiation, Proliferation, Apoptosis) Gene_Expression->Cellular_Processes LSD1_Inhibitors LSD1 Inhibitors (e.g., this compound) LSD1_Inhibitors->LSD1

Caption: Simplified signaling pathway of LSD1, its regulation, and downstream effects.

Experimental_Workflow Start Start: Compound Selection Biochemical_Assays Biochemical Assays (HRP-coupled, HTRF) Start->Biochemical_Assays Determine in vitro potency & selectivity Cellular_Assays Cellular Assays (Proliferation, Differentiation, CETSA) Biochemical_Assays->Cellular_Assays Evaluate cellular effects Histone_Modification_Analysis Histone Modification Analysis (Western Blot, ChIP-qPCR) Cellular_Assays->Histone_Modification_Analysis Confirm target engagement & mechanism In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Histone_Modification_Analysis->In_Vivo_Studies Assess preclinical efficacy End End: Data Analysis & Comparison In_Vivo_Studies->End

Caption: General experimental workflow for the evaluation of LSD1 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of LSD1 inhibitors.

LSD1 Enzymatic Assay (HRP-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test inhibitors (e.g., this compound) and controls

  • 384-well microplate

  • Plate reader capable of fluorescence detection

Protocol:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a microplate, add the LSD1 enzyme to each well, followed by the test inhibitor or vehicle control.

  • Incubate the enzyme and inhibitor for a pre-determined time at room temperature.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red working solution to each well.

  • Incubate the reaction at room temperature, protected from light, for 30-60 minutes.

  • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a highly sensitive method for detecting the demethylated product.

Materials:

  • Recombinant LSD1 enzyme

  • Biotinylated H3K4me2 peptide substrate

  • Europium cryptate-labeled anti-H3K4me0 antibody (donor)

  • XL665-conjugated Streptavidin (acceptor)

  • Assay buffer

  • Test inhibitors and controls

  • Microplate compatible with HTRF readers

Protocol:

  • Add LSD1 enzyme, test inhibitor, and biotinylated H3K4me2 substrate to the wells of the microplate.

  • Incubate to allow the enzymatic reaction to proceed.

  • Stop the reaction and add the detection reagents: Europium cryptate-labeled antibody and XL665-conjugated Streptavidin.

  • Incubate to allow for the formation of the FRET complex.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

  • Calculate the HTRF ratio (665nm/620nm) and determine the IC₅₀ values.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

  • Cultured cells (e.g., AML cell line)

  • Test inhibitor

  • PBS and lysis buffer

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus)

Protocol:

  • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction (containing unbound, stable protein) from the aggregated protein by centrifugation.

  • Analyze the amount of soluble LSD1 in the supernatant by Western blot or other protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This technique is used to determine the changes in histone methylation at specific gene promoters following inhibitor treatment.

Materials:

  • Cells treated with an LSD1 inhibitor or vehicle

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Antibodies specific for H3K4me2 and H3K9me2

  • Protein A/G magnetic beads

  • Wash buffers and elution buffer

  • Reagents for DNA purification

  • qPCR primers for target gene promoters

  • qPCR instrument

Protocol:

  • Cross-link proteins to DNA in treated cells using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

  • Immunoprecipitate the chromatin using antibodies against H3K4me2 or H3K9me2.

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes and reverse the cross-linking.

  • Purify the DNA.

  • Quantify the amount of precipitated DNA at specific gene promoters using qPCR.

  • Compare the enrichment of H3K4me2 and H3K9me2 between inhibitor-treated and control samples. An increase in these marks at target gene promoters is expected upon LSD1 inhibition.[8]

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of LSD1 inhibitors. These studies often utilize xenograft models where human cancer cells are implanted into immunodeficient mice.

For instance, SP-2509, a reversible LSD1 inhibitor, has been shown to improve the survival of mice with AML xenografts.[5] Similarly, GSK-LSD1 has demonstrated potent antileukemic activity in a mouse model of MLL-AF9-driven AML, leading to improved survival and even disease eradication in some cases.[9] While specific in vivo head-to-head comparative data for this compound is not as extensively published, its potent in vitro and cellular activities suggest it is a promising candidate for further preclinical and clinical development.[1]

Conclusion

This compound stands out as a potent, non-covalent inhibitor of LSD1 with promising antiproliferative activity in cancer cell lines. Its reversible mechanism of action may offer a different pharmacological profile compared to the more common covalent inhibitors. The comprehensive data and protocols presented in this guide are intended to provide researchers and drug developers with a solid foundation for comparing this compound with other epigenetic modifiers. The choice of an optimal LSD1 inhibitor for a specific research or therapeutic application will depend on a careful consideration of its potency, selectivity, mechanism of action, and cellular efficacy. The methodologies outlined here provide a framework for conducting such comparative studies and advancing the development of novel epigenetic therapies.

References

Validating Demethylase-Independent Functions of LSD1: A Comparative Guide to Lsd1-IN-19 and Scaffolding Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical regulator of gene expression in both normal development and disease, including numerous cancers.[1][2] While its catalytic role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) is well-established, a growing body of evidence highlights the importance of its demethylase-independent scaffolding functions.[3][4] These non-catalytic roles, mediated through protein-protein interactions, are crucial for the assembly and recruitment of transcriptional regulatory complexes. This guide provides a comparative analysis of Lsd1-IN-19 , a potent non-covalent inhibitor, and other scaffolding inhibitors, offering insights into their utility for validating the non-enzymatic functions of LSD1.

Introduction to Demethylase-Independent Functions of LSD1

LSD1 is a key component of several multiprotein complexes, most notably the CoREST complex, which includes the corepressor protein CoREST (RCOR1) and histone deacetylases (HDACs).[2][5] The scaffolding function of LSD1 is essential for the stability and activity of these complexes, which play a pivotal role in gene repression. Disrupting these protein-protein interactions, therefore, presents a promising therapeutic strategy that goes beyond targeting the catalytic activity of LSD1 alone.

This compound: A Novel Tool for Probing Non-Catalytic Functions

This compound is a potent, selective, and non-covalent inhibitor of LSD1.[3] Its mechanism of action, which does not involve covalent modification of the FAD cofactor, makes it a valuable tool for distinguishing between the catalytic and non-catalytic functions of LSD1. By inhibiting LSD1 activity without irreversibly altering the enzyme, this compound allows for the study of the dynamic consequences of disrupting LSD1-containing complexes.

Comparative Analysis: this compound vs. Scaffolding Inhibitors

A new class of allosteric inhibitors, often referred to as "scaffolding inhibitors," has been developed to specifically disrupt the protein-protein interactions of LSD1. Prominent examples include SP-2509 and its clinical successor, seclidemstat (SP-2577) . These compounds are thought to bind to a site on LSD1 distinct from the catalytic pocket, thereby interfering with its ability to form stable complexes with its binding partners.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and representative scaffolding inhibitors.

Table 1: Biochemical and Cellular Potency of LSD1 Inhibitors

CompoundTypeTargetKi (μM)KD (μM)IC50 (Enzymatic Assay, μM)Cell LineIC50 (Proliferation, μM)Citation(s)
This compound Non-covalentLSD10.1080.068-THP-1 (Leukemia)0.17 (72h)[3]
MDA-MB-231 (Breast Cancer)0.40 (72h)[3]
SP-2509 Scaffolding/AllostericLSD1--2.5A673 (Ewing Sarcoma)< 0.150[6]
DSRCT cell lines0.3 - 1.1[7]
Clear cell sarcoma lines0.08 - 1.4[7]
Seclidemstat (SP-2577) Scaffolding/AllostericLSD1--1.3 - 2.4DSRCT cell lines0.5 - 1.5[7]
Clear cell sarcoma lines0.25 - 1.6[7]
Myxoid liposarcoma lines0.45 - 1.1[7]

Table 2: Selectivity Profile of LSD1 Inhibitors

CompoundLSD1 IC50 (μM)MAO-A IC50 (μM)MAO-B IC50 (μM)Citation(s)
This compound 0.108 (Ki)>100>100[3]
SP-2509 2.5>100>100[8]
Seclidemstat (SP-2577) 1.3 - 2.4>100>100[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize LSD1 inhibitors.

LSD1 Enzymatic Assay (HTRF)

This assay quantitatively measures the demethylase activity of LSD1.

Principle: A biotinylated peptide substrate corresponding to the N-terminal tail of histone H3, monomethylated at lysine 4 (H3K4me1), is incubated with the LSD1 enzyme. In the presence of active LSD1, the methyl group is removed, generating an unmethylated H3K4 (H3K4me0) product. A europium cryptate-labeled antibody specific for H3K4me0 and a streptavidin-conjugated fluorophore (e.g., XL665) are then added. When the antibody binds to the demethylated product, it brings the europium donor and the streptavidin-bound acceptor into close proximity, resulting in a FRET signal that is proportional to the enzymatic activity.

Protocol:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

  • In a 384-well plate, add the LSD1 enzyme to each well containing the test compound or vehicle control.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate and the FAD cofactor.

  • Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and initiate detection by adding a solution containing the Eu3+-cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.

  • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.

Co-Immunoprecipitation (Co-IP) to Assess LSD1-CoREST Interaction

This technique is used to determine if an inhibitor disrupts the interaction between LSD1 and its binding partners, such as CoREST.

Principle: Cells are treated with the inhibitor or a vehicle control. The cells are then lysed under non-denaturing conditions to preserve protein complexes. An antibody specific to LSD1 is used to "pull down" LSD1 and any associated proteins from the lysate. The resulting immunoprecipitated complexes are then analyzed by Western blotting using an antibody against the potential interacting partner (e.g., CoREST). A reduction in the amount of co-precipitated CoREST in the inhibitor-treated sample compared to the control indicates a disruption of the interaction.

Protocol:

  • Culture cells to the desired confluency and treat with the test inhibitor (e.g., this compound, SP-2509) or vehicle for the desired time.

  • Harvest the cells and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Pre-clear the lysates by incubating them with protein A/G-agarose beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with an anti-LSD1 antibody or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with cold IP lysis buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against CoREST, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analyze the band intensities to compare the amount of co-precipitated CoREST between the inhibitor-treated and control samples.

Visualizing Molecular Interactions and Experimental Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action LSD1 LSD1 CoREST CoREST LSD1->CoREST Scaffolding Interaction Histone Histone H3 Tail (H3K4me1/2) LSD1->Histone Complex Recruitment HDAC HDAC1/2 CoREST->HDAC CoREST->Histone Complex Recruitment HDAC->Histone Complex Recruitment Demethylated_Histone Histone H3 Tail (H3K4me0) Histone->Demethylated_Histone Demethylation Gene_Repression Gene Repression Demethylated_Histone->Gene_Repression Lsd1_IN_19 This compound Lsd1_IN_19->LSD1 Inhibits Catalytic Activity Scaffolding_Inhibitor Scaffolding Inhibitor (e.g., SP-2509) Scaffolding_Inhibitor->LSD1 Disrupts Scaffolding

Caption: LSD1 signaling pathway and points of inhibitor intervention.

Co_IP_Workflow start Start: Cell Culture (with/without inhibitor) cell_lysis Cell Lysis (Non-denaturing buffer) start->cell_lysis pre_clearing Pre-clearing (with Protein A/G beads) cell_lysis->pre_clearing add_antibody Add Anti-LSD1 Antibody (or IgG control) pre_clearing->add_antibody immunoprecipitation Immunoprecipitation (with Protein A/G beads) add_antibody->immunoprecipitation washing Wash Beads (remove non-specific proteins) immunoprecipitation->washing elution Elution of Protein Complexes washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (Probe with Anti-CoREST Ab) sds_page->western_blot detection Detection and Analysis western_blot->detection end End: Compare Co-precipitated CoREST levels detection->end

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Conclusion

The study of LSD1's demethylase-independent functions is crucial for a complete understanding of its role in cellular processes and for the development of more effective therapeutic strategies. This compound, as a potent and selective non-covalent inhibitor, provides a valuable tool to dissect these non-catalytic roles. When used in conjunction with scaffolding inhibitors like SP-2509 and seclidemstat, researchers can gain a comprehensive view of how disrupting different aspects of LSD1 function impacts cellular phenotypes. The experimental protocols and comparative data presented in this guide offer a framework for designing and interpreting studies aimed at validating the demethylase-independent functions of LSD1.

References

Comparative Guide to LSD1 Inhibitors: Lsd1-IN-19 in Preclinical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical LSD1 inhibitor, Lsd1-IN-19, alongside several LSD1 inhibitors that have advanced into clinical trials. The objective is to offer a clear, data-driven comparison to inform research and development decisions in the field of epigenetic cancer therapy.

Introduction to LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. LSD1 inhibitors have shown promise in preclinical models and are being actively investigated in clinical trials for both hematological malignancies and solid tumors.

This compound: A Preclinical Candidate

This compound (also known as compound 29) is a potent, selective, and non-covalent inhibitor of LSD1. Currently, there is no publicly available information indicating that this compound has entered clinical trials. Its development status appears to be preclinical.

Preclinical Data Comparison

The following tables summarize the available preclinical data for this compound and a selection of LSD1 inhibitors that have reached clinical development. This allows for a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of LSD1 Inhibitors

CompoundTypeTargetKi (μM)KD (μM)IC50 (nM)
This compound Non-covalentLSD10.1080.068-
ORY-1001 (Iadademstat) IrreversibleLSD1--18[1]
GSK-2879552 IrreversibleLSD1--24[1]
IMG-7289 (Bomedemstat) IrreversibleLSD1--56.8[1]
INCB059872 IrreversibleLSD1---
CC-90011 (Pulrodemstat) ReversibleLSD1---
ORY-2001 (Vafidemstat) IrreversibleLSD1/MAO-B--101 (LSD1)[2]

Table 2: Cellular Activity of LSD1 Inhibitors

CompoundCell LineAssayIC50 / EC50 (μM)
This compound THP-1 (Leukemia)Antiproliferative (72h)0.17
MDA-MB-231 (Breast Cancer)Antiproliferative (72h)0.40
ORY-1001 (Iadademstat) MV(4;11) (Leukemia)Proliferation/Colony Formation<0.02
GSK-2879552 SCLC Cell LinesProliferation-
INCB059872 SCLC Cell LinesProliferation0.047 - 0.377[3]
ORY-2001 (Vafidemstat) THP-1 (Leukemia)Differentiation0.021[2]

Signaling Pathways Modulated by LSD1 Inhibition

LSD1 plays a crucial role in regulating various signaling pathways that are often dysregulated in cancer. Inhibition of LSD1 can impact these pathways, leading to anti-tumor effects.

LSD1_Signaling_Pathways cluster_LSD1 LSD1 Inhibition cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes LSD1 LSD1 Wnt Wnt/β-catenin Pathway LSD1->Wnt Inhibits PI3K PI3K/AKT Pathway LSD1->PI3K Inhibits Notch Notch Pathway LSD1->Notch Modulates EMT EMT LSD1->EMT Inhibits p53 p53 Activation LSD1->p53 Activates HIF1a HIF-1α Destabilization LSD1->HIF1a Promotes Degradation Proliferation Decreased Proliferation Wnt->Proliferation PI3K->Proliferation Notch->Proliferation Metastasis Decreased Metastasis EMT->Metastasis Apoptosis Apoptosis p53->Apoptosis HIF1a->Proliferation Differentiation Differentiation Proliferation->Differentiation

Caption: LSD1 inhibition impacts multiple oncogenic signaling pathways.

Experimental Protocols

Detailed experimental protocols for this compound from its primary publication were not accessible. However, a general and widely used method for assessing the biochemical potency of LSD1 inhibitors is the peroxidase-coupled assay.

Representative Experimental Protocol: LSD1 Peroxidase-Coupled Assay

Objective: To determine the in vitro inhibitory activity of a compound against LSD1.

Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent or colored product, which can be quantified.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound)

  • 384-well microplate

  • Plate reader capable of fluorescence or absorbance detection

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution containing LSD1 enzyme and HRP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution containing the H3K4me2 peptide substrate and Amplex Red.

  • Immediately begin kinetic reading of the fluorescence (e.g., excitation 530-560 nm, emission 590 nm) or absorbance at regular intervals for a defined period (e.g., 30-60 minutes).

  • The rate of reaction is determined from the linear phase of the kinetic curve.

  • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic model).

LSD1_Assay_Workflow A Prepare Compound Dilutions B Add Compound, LSD1, and HRP to Plate A->B C Pre-incubation B->C D Add Substrate and Amplex Red C->D E Kinetic Measurement (Fluorescence/Absorbance) D->E F Data Analysis (Rate, % Inhibition, IC50) E->F

Caption: Workflow for a typical LSD1 peroxidase-coupled assay.

Conclusion

This compound demonstrates potent and selective preclinical activity against LSD1. While it currently lacks clinical trial data, its biochemical and cellular potency are comparable to several LSD1 inhibitors that have advanced to clinical investigation. Specifically, its non-covalent binding mechanism may offer a different pharmacological profile compared to the numerous irreversible inhibitors in development. Further preclinical studies, including in vivo efficacy and safety assessments, would be necessary to determine its potential for clinical translation. This guide provides a foundational comparison to aid researchers in contextualizing the preclinical data of this compound within the broader landscape of LSD1 inhibitor development.

References

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